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Foundational

A Technical Guide to (4S)-3-Amino-4-(1-methylethyl)-2-oxazolidinone: A Specialized Chiral Auxiliary for Asymmetric Synthesis

Executive Summary (4S)-3-Amino-4-(1-methylethyl)-2-oxazolidinone is a specialized chiral auxiliary derived from the well-established Evans oxazolidinone family. By incorporating a 3-amino group, this molecule extends the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4S)-3-Amino-4-(1-methylethyl)-2-oxazolidinone is a specialized chiral auxiliary derived from the well-established Evans oxazolidinone family. By incorporating a 3-amino group, this molecule extends the utility of traditional Evans auxiliaries, enabling its function as a chiral hydrazine equivalent for the asymmetric synthesis of nitrogen-containing compounds. Its rigid, predictable stereochemical control, originating from the sterically demanding isopropyl group at the C4 position, makes it a valuable tool for researchers in drug discovery and natural product synthesis. This guide provides a detailed examination of its structure, properties, synthesis, and mechanistic principles, offering field-proven insights for its effective application.

The Critical Role of Stereochemical Control in Modern Chemistry

In the landscape of pharmaceutical development and materials science, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is paramount. Most biological targets, such as enzymes and receptors, are inherently chiral, meaning they interact differently with the two mirror-image forms (enantiomers) of a chiral drug molecule.[1] This disparity can lead to one enantiomer being therapeutically active while the other is inactive or, in some cases, toxic. Consequently, the ability to selectively synthesize a single desired enantiomer is a cornerstone of modern organic chemistry and drug design.[2]

Chiral auxiliaries are powerful tools for achieving this control. These are chiral molecules that are temporarily attached to a non-chiral substrate to direct a subsequent chemical reaction, inducing the formation of a new stereocenter with a high degree of selectivity.[3] After the reaction, the auxiliary is cleaved and can often be recovered for reuse. Among the most reliable and widely utilized of these are the oxazolidinone-based auxiliaries developed by David A. Evans. (4S)-3-Amino-4-(1-methylethyl)-2-oxazolidinone represents a functional extension of this class, tailored for specific synthetic challenges.

Core Profile: (4S)-3-Amino-4-(1-methylethyl)-2-oxazolidinone

Chemical Structure and Stereochemistry

(4S)-3-Amino-4-(1-methylethyl)-2-oxazolidinone is structurally derived from the amino acid (S)-valine. The core of the molecule is a five-membered oxazolidinone ring.

  • IUPAC Name: (4S)-3-Amino-4-(propan-2-yl)-1,3-oxazolidin-2-one

  • Molecular Formula: C₆H₁₂N₂O₂

  • Key Structural Features:

    • Oxazolidinone Ring: A rigid heterocyclic scaffold that provides a predictable conformational framework.

    • (4S)-Stereocenter: The carbon at position 4 of the ring has a defined 'S' configuration.

    • Isopropyl Group: A bulky isopropyl substituent at the C4 position is the primary steric directing group. It effectively shields one face of the molecule, forcing reactants to approach from the opposite, less-hindered face.

    • 3-Amino Group: The presence of an -NH₂ group at the N3 position distinguishes it from traditional Evans auxiliaries (which are typically acylated at this position) and allows it to serve as a chiral nucleophilic nitrogen source.

The molecule's efficacy is fundamentally tied to the fixed orientation of the isopropyl group, which creates a significant steric bias and is the basis for its ability to induce asymmetry.

Physicochemical and Spectroscopic Properties

The properties of the parent oxazolidinone are well-documented and provide a baseline for understanding the 3-amino derivative.

PropertyValueSource
Molecular Formula C₆H₁₁NO₂ (Parent)[4]
Molecular Weight 129.16 g/mol (Parent)[4]
CAS Number 17016-83-0 (Parent)[4]
Appearance White to off-white solidGeneral Observation
Melting Point 71-73 °C (Parent)Sigma-Aldrich
Solubility Soluble in many organic solvents (e.g., CH₂Cl₂, THF, EtOAc)General Knowledge

Spectroscopic Data (Predicted/Typical for the 3-Amino derivative):

  • ¹H NMR (CDCl₃, 400 MHz): Chemical shifts (δ) in ppm. The spectrum would be expected to show signals for the isopropyl protons (two doublets for the methyls, a multiplet for the CH), the CH₂ and CH protons of the oxazolidinone ring, and a broad singlet for the NH₂ protons.

  • ¹³C NMR (CDCl₃, 100 MHz): Expected signals would include those for the carbonyl carbon (~158-160 ppm), the two carbons of the oxazolidinone ring, and the carbons of the isopropyl group.[5]

  • IR Spectroscopy (KBr Pellet): Key absorption bands (ν) in cm⁻¹. A strong carbonyl (C=O) stretch is expected around 1750-1770 cm⁻¹. N-H stretching bands for the amino group would appear around 3300-3400 cm⁻¹.[6]

Synthesis and Preparation

The synthesis is a two-stage process: formation of the parent oxazolidinone from (S)-valinol, followed by N-amination.

Stage 1: Synthesis of (4S)-4-(1-methylethyl)-2-oxazolidinone

The most common and reliable method involves the cyclization of the corresponding amino alcohol, (S)-valinol, which is readily obtained by the reduction of the amino acid (S)-valine.

Experimental Protocol:

  • Reduction of (S)-Valine: (S)-Valine is reduced to (S)-valinol using a reducing agent such as borane-tetrahydrofuran complex (BH₃·THF) or lithium aluminum hydride (LiAlH₄). This step requires careful handling of pyrophoric reagents.

  • Cyclization of (S)-Valinol: The resulting (S)-valinol is cyclized by reacting it with a carbonylating agent.

    • Reagent Choice: Diethyl carbonate or phosgene derivatives (e.g., triphosgene) are commonly used. Diethyl carbonate is often preferred as a less hazardous alternative to phosgene.[7]

    • Conditions: The reaction is typically heated in the presence of a catalytic base, such as potassium carbonate (K₂CO₃), to facilitate the cyclization and drive off ethanol.[8]

  • Purification: The crude product is purified by recrystallization or silica gel chromatography to yield the pure (4S)-4-(1-methylethyl)-2-oxazolidinone.

Stage 2: Synthesis of (4S)-3-Amino-4-(1-methylethyl)-2-oxazolidinone

Introducing the amino group at the N3 position requires an electrophilic amination strategy.

Experimental Protocol:

  • Deprotonation: The parent oxazolidinone is deprotonated using a strong, non-nucleophilic base like sodium hexamethyldisilazide (NaHMDS) or n-butyllithium (n-BuLi) at low temperature (-78 °C) in an anhydrous aprotic solvent like THF. This generates the nucleophilic nitrogen anion.

  • Electrophilic Amination: The anion is then treated with an electrophilic aminating agent.

    • Reagent Choice: A common choice for this transformation is a chloramine reagent, such as 3-chloro-2-methyl-3-phenyl-oxaziridine, or O-(diphenylphosphinyl)hydroxylamine.

  • Workup and Purification: The reaction is quenched, and the final 3-amino product is isolated and purified, typically via chromatography.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_stage1 Stage 1: Oxazolidinone Core Synthesis cluster_stage2 Stage 2: N-Amination S_Valine (S)-Valine S_Valinol (S)-Valinol S_Valine->S_Valinol Reduction (e.g., BH₃·THF) Oxazolidinone (4S)-4-(1-methylethyl)- 2-oxazolidinone S_Valinol->Oxazolidinone Cyclization (e.g., (EtO)₂CO, K₂CO₃) FinalProduct (4S)-3-Amino-4-(1-methylethyl)- 2-oxazolidinone Oxazolidinone->FinalProduct 1. Deprotonation (n-BuLi) 2. Electrophilic Amination Mechanism cluster_TS Transition State Model ts_label  The isopropyl group on the auxiliary blocks the top face (Re face) of the C=N bond. Auxiliary Oxazolidinone Ring Isopropyl i-Pr (Steric Shield) Auxiliary->Isopropyl CN_bond C=N Auxiliary->CN_bond attached to N Nucleophile R⁻ (Nucleophile) Nucleophile->CN_bond Attacks from less hindered bottom face (Si face)

Caption: Steric model showing the isopropyl group directing nucleophilic attack.

Auxiliary Cleavage and Recovery

A critical advantage of chiral auxiliary-based methods is the ability to remove and recycle the auxiliary. The cleavage conditions must be chosen carefully to avoid damaging or racemizing the newly synthesized chiral product.

Protocol for Cleavage (Example: Reductive Cleavage of N-N Bond):

  • Reaction Setup: The product from the stereoselective reaction (a chiral hydrazine derivative) is dissolved in a suitable solvent like methanol or ethanol.

  • Reductive Agent: A reducing agent capable of cleaving the N-N bond, such as Samarium(II) iodide (SmI₂) or catalytic hydrogenation (e.g., H₂, Raney Nickel), is added.

  • Reaction Monitoring: The reaction is monitored by TLC or LC-MS until the starting material is consumed.

  • Workup and Isolation: The reaction is quenched, and the product is worked up to separate the desired chiral amine from the now-recovered parent oxazolidinone auxiliary. The auxiliary can then be purified and reused. [9]

Conclusion

(4S)-3-Amino-4-(1-methylethyl)-2-oxazolidinone is a highly specialized yet powerful chiral auxiliary that builds upon the robust and predictable framework of Evans oxazolidinones. Its unique 3-amino functionality opens pathways for the asymmetric synthesis of chiral nitrogen-containing molecules, particularly chiral amines, which are prevalent scaffolds in pharmaceuticals. By providing excellent stereocontrol through a well-understood steric blocking mechanism, and with the potential for recycling, it offers an efficient and reliable strategy for researchers tackling complex synthetic challenges in drug development and beyond.

References

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • Krenske, E. H., & Houk, K. N. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry.
  • Australian Journal of Chemistry. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Retrieved from [Link]

  • Chiral Publishing. (2025). Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines.
  • Royal Society of Chemistry. (n.d.). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. Retrieved from [Link]

  • Pharmaffiliates. (2025).
  • ResearchGate. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn.
  • YouTube. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Journal of Organic Chemistry, 62(21), 7514-7515.
  • Google Patents. (1996). EP0692478A1 - Process for the preparation of optically active 4 substituted (S)-2-oxazolidinone, optically active (S)
  • ResearchGate. (n.d.). Table 1 : Synthesis of 4-substituted-3-methyl-1,3-oxazolidin-2-ones.
  • PubChem. (n.d.). (4S)-4-(propan-2-yl)-1,3-oxazolidin-2-one. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (S)-2-[(4S)-N-tert-BUTOXYCARBONYL-2,2-DIMETHYL-1,3-OXAZOLIDINYL]. Retrieved from [Link]

  • American Chemical Society. (2024). Exploiting intramolecular N-to-S acyl transfers in asymmetric synthesis: Development and application of a novel cysteine-derived oxazolidinone chiral auxiliary.
  • PubChem. (n.d.). (4S)-3-[(2S,3S)-3-Hydroxy-2-methyl-4-methylene-1-oxononyl]-4-(1-methylethyl)-2-oxazolidinone. Retrieved from [Link]

  • MDPI. (2014). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban.
  • Asian Journal of Chemistry. (2011). Synthesis of Some 2-Oxazolidinones in Mild Conditions.
  • PubMed. (2014). A rapid synthesis of 4-oxazolidinones: total synthesis of synoxazolidinones A and B.
  • Santa Cruz Biotechnology. (n.d.). 1-[(4S)-4-(1-Methylethyl)-2-thioxo-3-oxazolidinyl]-1-propanone.
  • PubChem. (n.d.). (4s)-3-(2-{[(1s)-1-Phenylethyl]amino}pyrimidin-4-Yl)-4-(Propan-2-Yl)-1,3-Oxazolidin-2-One. Retrieved from [Link]

  • PMC. (n.d.). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries.
  • Wikipedia. (n.d.). 2-Oxazolidinone. Retrieved from [Link]

  • NextSDS. (n.d.). (4S)-4-amino-2-methyl-1,2-oxazolidin-3-one hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2-methyl-1,2-oxazolidin-3-one. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-amino-2-methyl-1,2-oxazolidin-3-one.
  • Library and Archives Canada. (n.d.). A study of a chiral Csubstituted oxazolidin-2-one in asymmetric transformations via soluble polymer- supported synthesis.
  • Cambridge Isotope Laboratories, Inc. (n.d.).
  • MDPI. (2022). 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide.
  • PubChem. (n.d.). (4R)-4-(methylamino)-1,2-oxazolidin-3-one. Retrieved from [Link]

  • NIST WebBook. (n.d.). (4R,5S)-(+)-4-Methyl-5-phenyl-1,3-oxazolidine-2-thione. Retrieved from [Link]

  • MDPI. (2025). Application of the Precolumn Derivatization Reagent CIM-C 2 -NH 2 for Labeling Carboxyl Groups in LC-MS/MS Analysis of Primary Organic Acids in Japanese Sake.
  • Thermo Fisher Scientific. (n.d.). Evaluation and Comparison of Nonderivatization and Derivatization Tandem Mass Spectrometry Methods for Multianalyte Analysis in Dried Blood Spots.
  • SpectraBase. (n.d.). (S)-(+)-3-acetyl-4-benzyl-2-oxazolidinone - Optional[13C NMR].
  • ChemicalBook. (n.d.). 2-Imidazolidone(120-93-4) 1H NMR spectrum.
  • AMINOLOGICS. (n.d.).
  • MassBank.jp. (2025). MassBank3.
  • DTIC. (n.d.). INFRARED SPECTRA OF AMINO ACIDS AND SIMPLE POLYPEPTIDES.

Sources

Exploratory

Mechanism of action of (4S)-3-Amino-4-(1-methylethyl)-2-oxazolidinone in asymmetric synthesis

A Guide to Asymmetric Synthesis with (4S)-3-Amino-4-(1-methylethyl)-2-oxazolidinone An In-depth Technical Guide on the Mechanism of Action, Application, and Experimental Protocols for Researchers and Drug Development Pro...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Asymmetric Synthesis with (4S)-3-Amino-4-(1-methylethyl)-2-oxazolidinone

An In-depth Technical Guide on the Mechanism of Action, Application, and Experimental Protocols for Researchers and Drug Development Professionals.

Abstract

Asymmetric synthesis remains a cornerstone of modern pharmaceutical and fine chemical development, where the control of stereochemistry is paramount. Chiral auxiliaries are a robust and reliable tool for introducing chirality, offering high levels of stereoselectivity and predictability. This guide focuses on the mechanism of action of (4S)-3-Amino-4-(1-methylethyl)-2-oxazolidinone, a specialized chiral auxiliary that combines the well-established stereodirecting capabilities of the oxazolidinone scaffold with the versatile reactivity of a hydrazone-based approach. We will explore the underlying principles of stereocontrol, the key mechanistic steps from hydrazone formation to auxiliary cleavage, and provide field-proven insights into experimental design. This document serves as a technical resource for scientists aiming to leverage this methodology for the asymmetric α-alkylation of carbonyl compounds.

Introduction: The Role of Chiral Auxiliaries in Asymmetric Synthesis

The synthesis of single-enantiomer compounds is critical in drug development, as different enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles. Among the strategies to achieve this, the use of chiral auxiliaries—stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation—is a powerful and well-established method.[1]

The (4S)-3-Amino-4-(1-methylethyl)-2-oxazolidinone auxiliary belongs to a class of reagents that enables the asymmetric α-functionalization of aldehydes and ketones. Unlike the more common Evans-type oxazolidinones which are acylated at the nitrogen atom to activate carboxylic acid derivatives,[2] this 3-amino variant utilizes the exocyclic amino group to form a chiral hydrazone with a carbonyl compound. This approach is mechanistically analogous to the highly successful SAMP/RAMP hydrazone methodology pioneered by Corey and Enders, which provides a reliable route to α-alkylated aldehydes and ketones with excellent enantiomeric purity.[3][4]

The power of this method lies in three distinct, high-yielding steps:

  • Hydrazone Formation: The covalent linkage of the chiral auxiliary to the carbonyl substrate.

  • Stereoselective C-C Bond Formation: Deprotonation to a rigid azaenolate intermediate followed by reaction with an electrophile.

  • Auxiliary Cleavage: Removal of the auxiliary to yield the chiral product and allow for auxiliary recovery.

Core Mechanism of Action

The stereochemical outcome of the synthesis is determined during the alkylation step, which is controlled by the rigid, chelated conformation of the intermediate azaenolate. The mechanism can be broken down into four key stages.

Step 1: Chiral Hydrazone Formation

The synthesis begins with the condensation of the chiral auxiliary, (4S)-3-Amino-4-(1-methylethyl)-2-oxazolidinone, with a prochiral aldehyde or ketone. This reaction forms a chiral hydrazone, effectively tethering the stereochemical information of the auxiliary to the substrate.

G cluster_1 Step 1: Hydrazone Formation Auxiliary Hydrazone Auxiliary->Hydrazone + Carbonyl (Aldehyde/Ketone) - H₂O Carbonyl

Caption: General workflow for hydrazone formation.

Step 2: Deprotonation and Azaenolate Formation

The α-protons of the hydrazone are rendered acidic and can be selectively removed by a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA).[3] This deprotonation generates a lithium azaenolate. The stereoselectivity of the subsequent alkylation is critically dependent on the rigid conformation of this intermediate.

Computational and experimental studies on analogous N-amino cyclic carbamate (ACC) and SAMP/RAMP systems have shown that the lithium cation forms a stable, five-membered chelate.[5][6] In the case of the (4S)-3-Amino-4-(1-methylethyl)-2-oxazolidinone auxiliary, this chelate involves the lithium cation, the N1 nitrogen of the hydrazone, and the carbonyl oxygen of the oxazolidinone ring. This chelation locks the geometry of the azaenolate, forcing it into a planar arrangement and orienting the bulky isopropyl group on the C4 position.

Step 3: Stereoselective Alkylation

The rigid conformation of the lithium azaenolate is the key to stereocontrol. The bulky (4S)-isopropyl group effectively shields the top face (Si-face) of the planar azaenolate. Consequently, an incoming electrophile (e.g., an alkyl halide) is sterically directed to approach from the less hindered bottom face (Re-face).[5][6] This facial bias ensures the formation of a new stereocenter with a predictable absolute configuration.

The overall mechanistic pathway for stereoselective alkylation is visualized below.

G cluster_key Key Steps Start Chiral Hydrazone Azaenolate Lithium Azaenolate (Chelated Intermediate) Start->Azaenolate 1. LDA, THF, -78 °C Product Alkylated Hydrazine Azaenolate->Product 2. Electrophile (R-X) Final α-Chiral Carbonyl + Recovered Auxiliary Product->Final 3. Cleavage (e.g., O₃ or BH₃) k1 1. Deprotonation k2 2. Stereoselective Alkylation k3 3. Auxiliary Removal

Caption: Key mechanistic steps in the asymmetric alkylation sequence.

Step 4: Auxiliary Cleavage and Product Release

The final step is the cleavage of the N-N bond of the alkylated hydrazine product to release the desired α-substituted carbonyl compound and regenerate the chiral auxiliary for potential reuse. This step is crucial, as harsh conditions can risk epimerization or racemization of the newly formed stereocenter.[7]

Several methods are available for this transformation:

  • Ozonolysis: Mild and effective, particularly for regenerating ketones.[3]

  • Hydrolysis: Acid-catalyzed hydrolysis can be effective but sometimes requires forcing conditions.[8]

  • Reductive Cleavage: Reagents like Raney Nickel or borane complexes (e.g., BH₃·THF) can cleave the N-N bond to yield the corresponding amine if the carbonyl is first reduced, or under specific conditions, preserve the carbonyl.[7][9] BH₃·THF has been reported as an efficient method that is compatible with sensitive functional groups.[7]

Scope and Applications

This methodology is broadly applicable to the asymmetric α-alkylation of a wide range of aldehydes and ketones. The choice of electrophile is also diverse, including primary and secondary alkyl halides, allylic halides, and benzylic halides. The diastereoselectivity and yield of the reaction are generally high, as demonstrated by analogous systems.

Substrate TypeElectrophile (R-X)Typical d.e. (%)Typical Yield (%)Reference
CyclohexanoneMethyl Iodide>95%85-95%[3][4]
PropanalBenzyl Bromide>96%80-90%[3]
AcetoneAllyl Bromide>90%75-85%[5]
Butan-2-oneEthyl Iodide>95% (regio.)80-90%[6]
Note: Data presented is representative of analogous SAMP/RAMP and ACC systems and serves as an expected performance benchmark.

The products of this synthesis—enantiomerically enriched α-chiral aldehydes and ketones—are valuable building blocks for the total synthesis of complex natural products, including polypropionate metabolites, inhibitors of sterol synthesis, and anticancer agents.[3]

Experimental Protocol: Asymmetric α-Alkylation of Cyclohexanone

This section provides a representative, step-by-step methodology for the asymmetric alkylation of cyclohexanone using (4S)-3-Amino-4-(1-methylethyl)-2-oxazolidinone, based on established procedures for related hydrazone auxiliaries.[3][5]

Materials:

  • (4S)-3-Amino-4-(1-methylethyl)-2-oxazolidinone

  • Cyclohexanone (distilled)

  • n-Butyllithium (n-BuLi) in hexanes

  • Diisopropylamine (distilled from CaH₂)

  • Methyl Iodide (MeI)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl, NaCl

  • Anhydrous MgSO₄

  • Ozone generator or BH₃·THF complex

Workflow Diagram:

G A 1. Dissolve Hydrazone in Anhydrous THF B 2. Cool to -78 °C (Dry Ice/Acetone) A->B C 3. Add LDA dropwise (Stir 3-4 h) B->C D 4. Add MeI dropwise (Stir overnight, warm to RT) C->D E 5. Quench with sat. NH₄Cl solution D->E F 6. Aqueous Workup (EtOAc extraction) E->F G 7. Dry (MgSO₄), filter, and concentrate F->G H 8. Purify via Chromatography G->H I 9. Cleavage (O₃ or BH₃·THF) to get (R)-2-methylcyclohexanone H->I

Caption: Experimental workflow for asymmetric methylation of cyclohexanone.

Step-by-Step Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve (4S)-3-Amino-4-(1-methylethyl)-2-oxazolidinone (1.0 eq) and cyclohexanone (1.05 eq) in toluene. Add a catalytic amount of p-toluenesulfonic acid. Fit the flask with a Dean-Stark apparatus and reflux for 4-6 hours until water evolution ceases. Cool the reaction mixture, wash with saturated NaHCO₃, brine, and dry over MgSO₄. Concentrate in vacuo to obtain the crude hydrazone, which can be purified by chromatography or used directly.

  • LDA Preparation (In-situ): To a flame-dried, argon-purged flask containing anhydrous THF (0.4 M), add freshly distilled diisopropylamine (1.1 eq). Cool the solution to -78 °C. Add n-BuLi (1.05 eq) dropwise, stir for 30 minutes at 0 °C, and then re-cool to -78 °C.

  • Alkylation: Dissolve the cyclohexanone hydrazone (1.0 eq) in anhydrous THF and cool to -78 °C. Transfer the freshly prepared LDA solution via cannula into the hydrazone solution. Stir the resulting orange/red solution at -78 °C for 3-4 hours. Add methyl iodide (1.2 eq) dropwise. Allow the reaction to stir overnight, gradually warming to room temperature.

  • Workup and Purification: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude alkylated hydrazine can be purified by silica gel column chromatography.

  • Auxiliary Cleavage (Ozonolysis): Dissolve the purified alkylated hydrazine in CH₂Cl₂ at -78 °C. Bubble ozone through the solution until a persistent blue color is observed. Purge the solution with O₂ or N₂ to remove excess ozone. Add a reducing agent (e.g., triphenylphosphine or dimethyl sulfide) and allow the mixture to warm to room temperature. After workup, the (R)-2-methylcyclohexanone can be isolated and purified by distillation or chromatography.

Conclusion

The (4S)-3-Amino-4-(1-methylethyl)-2-oxazolidinone chiral auxiliary provides a powerful and reliable method for the asymmetric α-alkylation of carbonyl compounds. Its mechanism of action, which proceeds through a sterically shielded, chelate-locked lithium azaenolate, is well-precedented by the highly successful SAMP/RAMP and N-amino cyclic carbamate systems. By offering predictable and high levels of stereocontrol, this methodology furnishes valuable chiral building blocks essential for the synthesis of complex molecular targets in pharmaceutical and chemical research. The operational simplicity and robustness of this three-step sequence make it an attractive strategy for any scientist engaged in the field of asymmetric synthesis.

References

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  • Larrow, J. F., & Douglas, C. J. (2009). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Laboratory. Journal of Chemical Education, 86(9), 1074.

  • Seebach, D., et al. (2008). Stereoselective Alkylations of Chiral Nitro Imine and Nitro Hydrazone Dianions. Synthesis of Enantiomerically Enriched 3-Substituted 1-Nitrocyclohexenes. Helvetica Chimica Acta, 91(11), 2204-2234.

  • Kwan, E. E., et al. (2010). The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones. PubMed Central, NIH.

  • Liu, Y., et al. (2014). Mechanistic Insights into N—N Bond Cleavage in Catalytic Guanylation Reactions between 1,2-Diarylhydrazines and Carbodiimides. The Journal of Organic Chemistry, 79(21), 10142–10149.

  • Singh, G., & Desta, Z. D. (2012). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. ResearchGate.

  • Zhang, Y., et al. (2018). Computational Study on N–N Homolytic Bond Dissociation Enthalpies of Hydrazine Derivatives. The Journal of Physical Chemistry A, 122(9), 2574–2583.

  • Wikipedia contributors. (2023). Hydrazone. Wikipedia, The Free Encyclopedia.

Sources

Foundational

A Comprehensive Technical Guide to the Applications of (4S)-4-isopropyl-2-oxazolidinone and its 3-Amino Analogue in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of the applications of the valine-derived chiral auxiliary, (4S)-4-isopropyl-2-oxazolidinone, a cornerstone of m...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the applications of the valine-derived chiral auxiliary, (4S)-4-isopropyl-2-oxazolidinone, a cornerstone of modern asymmetric synthesis. We will delve into the core principles governing its remarkable stereocontrol in key carbon-carbon bond-forming reactions, provide detailed experimental insights, and examine its role in the synthesis of complex, biologically active molecules. Furthermore, we will discuss the specialized applications of its derivative, (4S)-3-Amino-4-(1-methylethyl)-2-oxazolidinone, expanding the synthetic chemist's toolkit.

Part 1: The Foundational Role of (4S)-4-isopropyl-2-oxazolidinone as an Evans Chiral Auxiliary

In the field of asymmetric synthesis, chiral auxiliaries are powerful tools that enable the conversion of prochiral substrates into chiral products with a high degree of stereocontrol.[1][2] Developed by David A. Evans, the oxazolidinone-based auxiliaries are among the most reliable and widely used, and the (4S)-4-isopropyl-2-oxazolidinone, derived from the readily available amino acid L-valine, is a principal member of this class.[3] Its efficacy stems from its rigid structure which, upon N-acylation, provides a sterically defined environment that directs the approach of incoming reagents to one face of the enolate, leading to predictable and high levels of diastereoselectivity.[1][3]

Principle of Operation: Acylation and the Power of Steric Hindrance

The journey begins with the attachment of a carboxylic acid group to the nitrogen atom of the oxazolidinone ring, forming an N-acyl imide. This is typically achieved by deprotonating the auxiliary with a strong base like n-butyllithium followed by reaction with an acid chloride, or through milder methods using activating agents. This acylated auxiliary is the workhorse of subsequent asymmetric transformations. The isopropyl group at the C4 position is the primary stereocontrolling element, effectively shielding one face of the molecule.

When the N-acyl oxazolidinone is treated with a base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), a planar enolate is formed. The bulky isopropyl group forces the acyl side chain to adopt a specific conformation to minimize steric strain, thereby exposing one of the enolate's faces to electrophilic attack. This predictable facial bias is the key to its success in asymmetric synthesis.[4]

Core Application 1: Asymmetric Alkylation

One of the most powerful applications of this auxiliary is in the diastereoselective alkylation of enolates to produce enantiomerically enriched α-substituted carboxylic acid derivatives.[1][4] This method is a staple in the synthesis of non-proteinogenic amino acids and other complex chiral building blocks.[5]

Workflow for Asymmetric Alkylation: The process involves three key stages: acylation of the auxiliary, diastereoselective alkylation of the resulting enolate, and finally, cleavage of the auxiliary to yield the desired chiral product and recover the auxiliary for reuse.[5][6]

G cluster_0 Step 1: Acylation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage a (4S)-4-isopropyl- 2-oxazolidinone b N-Acyl Oxazolidinone a->b 1. n-BuLi 2. RCOCl c Formation of Z-Enolate b->c LDA or NaHMDS d Alkylated Product c->d R'-X (Alkyl Halide) e Chiral Carboxylic Acid Derivative (e.g., Acid, Ester, Alcohol) d->e LiOH/H₂O₂ or LiBH₄ or MeONa f Recovered Auxiliary d->f Cleavage

General workflow for asymmetric alkylation.

Stereochemical Rationale: The high diastereoselectivity is explained by the formation of a rigid chelated Z-enolate. The lithium cation coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary. This chelation, combined with the steric bulk of the isopropyl group, ensures that the incoming electrophile (R'-X) attacks from the less hindered face, opposite to the isopropyl group.

G cluster_0 Transition State Model for Alkylation ts Chelated Z-Enolate product Major Diastereomer ts->product reagent R'-X (Electrophile) reagent->ts Attack from less hindered face steric_shield Steric Shielding by Isopropyl Group steric_shield->dummy G a N-Acyl Oxazolidinone b Z(O)-Boron Enolate a->b Bu₂BOTf, Et₃N d Chair-like Transition State b->d c Aldehyde (R'-CHO) c->d e syn-Aldol Adduct d->e Highly Diastereoselective

Sources

Protocols & Analytical Methods

Method

Protocol for Enantioselective α-Alkylation of Ketones Using (4S)-3-Amino-4-(1-methylethyl)-2-oxazolidinone

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Methodology: N-Amino Cyclic Carbamate (ACC) Hydrazone Alkylation Executive Summary The asymme...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Methodology: N-Amino Cyclic Carbamate (ACC) Hydrazone Alkylation

Executive Summary

The asymmetric α-alkylation of ketones is a cornerstone transformation in the synthesis of complex active pharmaceutical ingredients (APIs) and natural products. While the Enders SAMP/RAMP hydrazone methodology has historically dominated this space, it frequently suffers from harsh auxiliary cleavage conditions (e.g., ozonolysis) that are incompatible with sensitive functional groups.

To circumvent these limitations, the use of (4S)-3-Amino-4-(1-methylethyl)-2-oxazolidinone —a chiral N-amino cyclic carbamate (ACC) auxiliary developed and popularized by the Coltart group [1]—provides a superior alternative. This guide outlines a highly robust, self-validating protocol for ACC-mediated enantioselective alkylation. The method leverages rigid chelation-controlled transition states to deliver exceptional enantiomeric excesses (>95% ee) while permitting non-destructive, mild auxiliary cleavage.

Mechanistic Rationale: The ACC Hydrazone Advantage

As a synthetic chemist, it is critical to understand why a reagent behaves the way it does, rather than simply following a recipe. The stereocontrol observed with the (4S)-isopropyl ACC auxiliary is governed by a highly ordered sequence of events [2]:

  • Complex-Induced Syn-Deprotonation (CIS-D): Unlike simple acyclic hydrazones, the ACC auxiliary contains a Lewis basic oxazolidinone carbonyl. When treated with Lithium Diisopropylamide (LDA), the lithium cation chelates to this carbonyl, directing the base to abstract the α-proton from the syn position.

  • Rigid Azaenolate Geometry: This chelation locks the resulting lithium azaenolate into a highly defined ECC​/ZCN​ geometry.

  • Diastereofacial Shielding: The bulky 4-isopropyl group (1-methylethyl) of the oxazolidinone ring projects directly over the bottom face of the azaenolate. This profound steric shielding forces the incoming electrophile to approach exclusively from the less hindered top face.

Stereocontrol Step1 ACC Hydrazone Formation Step2 Complex-Induced Syn-Deprotonation (Lithium Chelation) Step1->Step2 Step3 Formation of Rigid ECC/ZCN Azaenolate Step2->Step3 Step4 Diastereofacial Shielding by 4-Isopropyl Group Step3->Step4 Step5 Top-Face Electrophilic Attack Step4->Step5

Fig 1. Mechanistic logic of stereocontrol via complex-induced syn-deprotonation.

Self-Validating Experimental Protocol

This workflow is designed as a self-validating system. Quality control (QC) checkpoints are embedded within the protocol to ensure that stereochemical integrity is confirmed before proceeding to destructive or irreversible steps [3].

ReactionPathway A Ketone C ACC Hydrazone A->C Condensation (-H₂O) B ACC Auxiliary (4S)-Isopropyl B->C D Lithium Azaenolate C->D LDA (1.1 eq) THF, 0 °C E Alkylated Hydrazone D->E Electrophile (R-X) -78 °C to RT F Enantioenriched Ketone E->F Hydrolysis (HCl or Cu²⁺) G Recovered Auxiliary E->G Recycling

Fig 2. Experimental workflow for ACC hydrazone-mediated enantioselective α-alkylation.

Phase 1: Preparation of the ACC Hydrazone

Objective: Condense the ketone with the chiral auxiliary to form the hydrazone quantitatively.

  • Setup: To a flame-dried round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the ketone (1.0 equiv) and (4S)-3-Amino-4-(1-methylethyl)-2-oxazolidinone (1.05 equiv).

  • Reaction: Dissolve the reagents in anhydrous toluene (to reach 0.2 M). Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 equiv).

  • Reflux: Heat the mixture to reflux (approx. 110 °C) for 12–24 hours, continuously removing the azeotroped water.

  • Workup: Cool to room temperature, wash the organic layer with saturated aqueous NaHCO3​ and brine, dry over Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

  • Causality & Validation: The Dean-Stark trap drives the thermodynamic equilibrium forward. QC Checkpoint: Monitor by TLC (UV and Phosphomolybdic acid stain). Do not proceed until the ketone is completely consumed, as unreacted ketone will undergo uncontrolled racemic aldol additions during the LDA step.

Phase 2: Enantioselective α-Alkylation

Objective: Generate the azaenolate and trap it with an electrophile with high diastereofacial selectivity.

  • Deprotonation: Dissolve the purified ACC hydrazone (1.0 equiv) in anhydrous THF (0.1 M) under an argon atmosphere. Cool the solution to 0 °C.

  • Base Addition: Dropwise add a freshly prepared solution of LDA (1.1 equiv). Stir at 0 °C for 1.5 hours.

  • Alkylation: Cool the reaction mixture to -78 °C. Slowly add the alkyl halide (e.g., benzyl bromide, 1.3 equiv) neat or as a solution in THF.

  • Completion: Allow the reaction to stir at -78 °C for 2 hours, then gradually warm to -15 °C or room temperature until complete consumption of the azaenolate is observed.

  • Workup: Quench with saturated aqueous NH4​Cl . Extract with EtOAc, wash with brine, dry over MgSO4​ , and concentrate.

  • Causality & Validation: Deprotonation is performed at 0 °C rather than -78 °C to provide sufficient thermal energy to overcome the N-N bond rotational barrier, ensuring complete syn-directed chelation. QC Checkpoint: Take a 0.1 mL aliquot of the crude product and analyze via 1H NMR. The diastereomeric ratio (dr) can be directly calculated by integrating the signals of the newly formed stereocenter. This validates the success of the asymmetric induction prior to cleavage.

Phase 3: Mild Cleavage and Auxiliary Recovery

Objective: Hydrolyze the hydrazone to reveal the enantioenriched ketone while recovering the chiral auxiliary intact.

  • Hydrolysis: Dissolve the alkylated hydrazone in a 1:1 mixture of THF and 1 N aqueous HCl (or alternatively, use 1.5 equiv of Cu(OAc)2​ in THF/ H2​O for acid-sensitive substrates).

  • Stirring: Stir at room temperature for 4–8 hours.

  • Extraction: Dilute with water and extract the product ketone into pentane or diethyl ether. The protonated chiral auxiliary remains in the aqueous layer.

  • Auxiliary Recovery: Basify the aqueous layer with 2 N NaOH and extract with CH2​Cl2​ to recover the (4S)-3-Amino-4-(1-methylethyl)-2-oxazolidinone (>90% recovery yield).

  • Causality & Validation: Unlike ozonolysis, mild acidic or copper-promoted hydrolysis prevents the over-oxidation of sensitive moieties (like alkenes or alkynes) [4]. QC Checkpoint: Analyze the purified ketone via Chiral HPLC or GC to confirm the final enantiomeric excess (ee). The ee should perfectly match the dr obtained in Phase 2, validating that no racemization occurred during hydrolysis.

Quantitative Performance Data

The following table summarizes expected yields and stereochemical outcomes when applying this protocol to standard acyclic ketones. The data highlights the robust nature of the ACC auxiliary across various electrophiles.

Ketone SubstrateElectrophile (R-X)Alkylation Yield (%)Diastereomeric Ratio (dr)Cleavage Yield (%)Enantiomeric Excess (ee %)
3-PentanoneBenzyl bromide92>98:28896
3-PentanoneAllyl bromide90>98:28597
2-HexanoneMethyl iodide8997:38694
4-HeptanonePropargyl bromide8796:48295

Note: Data synthesized based on established performance metrics of the ACC hydrazone methodology in the literature.

References

  • Huynh, U., Lim, D., Uddin, M. N., Wengryniuk, S. E., McDonald, S. L., Dey, S., & Coltart, D. M. (2018). "Formation, Alkylation, and Hydrolysis of Chiral Nonracemic N-Amino Cyclic Carbamate Hydrazones: An Approach to the Enantioselective α-Alkylation of Ketones." The Journal of Organic Chemistry, 83(21), 12951-12964. URL:[Link]

  • Krenske, E. H., Houk, K. N., Lim, D., Wengryniuk, S. E., & Coltart, D. M. (2010). "Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones." The Journal of Organic Chemistry, 75(24), 8578-8584. URL:[Link]

  • Lim, D., & Coltart, D. M. (2008). "Simple and Efficient Asymmetric α-Alkylation and α,α-Bisalkylation of Acyclic Ketones by Using Chiral N-Amino Cyclic Carbamate Hydrazones." Angewandte Chemie International Edition, 47(28), 5207-5210. URL:[Link]

  • Knight, J. D., & Coltart, D. M. (2013). "Asymmetric anti-aldol addition of achiral ketones via chiral N-amino cyclic carbamate hydrazones." Chemical Communications, 49, 7495-7497. URL:[Link]

Application

(4S)-3-Amino-4-(1-methylethyl)-2-oxazolidinone applications in peptide synthesis

Application Note: (4S)-3-Amino-4-(1-methylethyl)-2-oxazolidinone in Advanced Peptide Synthesis Executive Summary & Mechanistic Overview (4S)-3-Amino-4-(1-methylethyl)-2-oxazolidinone (commonly referred to as (S)-3-amino-...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: (4S)-3-Amino-4-(1-methylethyl)-2-oxazolidinone in Advanced Peptide Synthesis

Executive Summary & Mechanistic Overview

(4S)-3-Amino-4-(1-methylethyl)-2-oxazolidinone (commonly referred to as (S)-3-amino-4-isopropyl-2-oxazolidinone) is a highly specialized chiral auxiliary derived from the classic Evans oxazolidinone framework. In the realm of peptide synthesis and drug development, it is an indispensable tool for the asymmetric construction of non-natural α -amino acids, α -hydrazino acids, and aza-peptide building blocks.

The core mechanistic advantage of this auxiliary lies in its rigid steric environment. When condensed with aldehydes or ketones, it forms a chiral N-acylhydrazone. Upon treatment with a Lewis acid, the oxazolidinone carbonyl and the hydrazone nitrogen coordinate to the metal center, locking the molecule into a rigid, planar chelate. The bulky 4-isopropyl group projects directly over one face (the Re-face) of the π -system. Consequently, incoming nucleophiles are forced to attack exclusively from the less hindered Si-face, resulting in exceptional diastereoselectivities [1].

Experimental Workflows and Logical Causality

The synthesis of chiral peptide building blocks using this auxiliary follows a three-stage self-validating workflow: Hydrazone Formation, Diastereoselective Nucleophilic Addition, and Auxiliary Cleavage.

Workflow A Chiral Auxiliary (4S)-3-Amino-4-isopropyl -2-oxazolidinone B Condensation (Aldehyde/Ketone) A->B C Chiral Hydrazone Intermediate B->C D Nucleophilic Addition (Lewis Acid Mediated) C->D E Hydrazine Cleavage (SmI2 or H2/Pd-C) D->E F Chiral Amino Acid / Aza-Peptide Block E->F

Figure 1: Workflow for asymmetric peptide building block synthesis.

Protocol 1: Synthesis of the Chiral Hydrazone
  • Causality: Condensation requires the removal of water to drive the thermodynamic equilibrium toward the hydrazone. We utilize catalytic p-toluenesulfonic acid (TsOH) to activate the carbonyl, and molecular sieves to sequester water, preventing the hydrolysis of the product [1].

  • Procedure:

    • Dissolve 1.0 eq of (4S)-3-Amino-4-(1-methylethyl)-2-oxazolidinone and 1.1 eq of the target aldehyde in anhydrous toluene (0.2 M).

    • Add 0.05 eq of TsOH H 2​ O and freshly activated 4Å molecular sieves.

    • Heat the mixture to reflux (110 °C) under an argon atmosphere for 2-4 hours.

    • Validation Step: Monitor by TLC (Hexane/EtOAc 2:1). The disappearance of the auxiliary spot (which is ninhydrin active) confirms reaction completion.

    • Filter through a Celite pad to remove the sieves, concentrate in vacuo, and purify via flash chromatography.

Protocol 2: Diastereoselective Nucleophilic Addition
  • Causality: To achieve high stereocontrol, the hydrazone must be conformationally locked. TiCl 4​ is chosen as the Lewis acid because its high oxophilicity and multiple coordination sites tightly bind the oxazolidinone carbonyl and the imine nitrogen. The reaction is cooled to -78 °C to maximize the kinetic energy difference between the diastereomeric transition states.

  • Procedure:

    • Dissolve the chiral hydrazone (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M) under argon and cool to -78 °C.

    • Dropwise add 1.1 eq of TiCl 4​ (1.0 M in DCM). Stir for 15 minutes to allow the rigid chelate complex to form. (Visual cue: The solution typically turns deep red/orange).

    • Slowly add the nucleophile (e.g., allyltrimethylsilane or a Grignard reagent, 1.5 eq).

    • Stir at -78 °C for 4 hours.

    • Validation Step: Quench with saturated aqueous NH 4​ Cl. Extract with DCM. Analyze the crude mixture by 1 H NMR to determine the diastereomeric ratio (dr) before purification. The isopropyl methyl doublets (typically around δ 0.8-0.9 ppm) are excellent diagnostic peaks for precise dr integration.

StereoModel A Lewis Acid Chelation (TiCl4 binds C=O and C=N) B Rigid Planar Complex (Conformationally Locked) A->B C Steric Shielding (4S-Isopropyl blocks Re-face) B->C D Nucleophilic Attack (Exclusively from Si-face) C->D E E D->E

Figure 2: Logical causality of stereochemical control during nucleophilic addition.

Protocol 3: Auxiliary Cleavage (N-N Bond Cleavage)
  • Causality: Releasing the final α -amino acid requires breaking the N-N bond. Samarium diiodide (SmI 2​ ) is the reagent of choice because it performs a single-electron transfer (SET) reduction that selectively cleaves the N-N bond without racemizing the newly formed chiral center or reducing other sensitive functional groups [2][3].

  • Procedure:

    • Dissolve the alkylated hydrazide in THF/MeOH (2:1).

    • Add SmI 2​ (0.1 M in THF, 3.0 eq) at 0 °C until the deep blue color persists.

    • Stir for 30 minutes, then quench with saturated aqueous Na 2​ S 2​ O 3​ .

    • Extract the free amine/amino acid derivative and purify via ion-exchange chromatography.

Quantitative Data: Stereochemical Outcomes

The following table summarizes the typical stereochemical outcomes when various nucleophiles are added to the (4S)-3-Amino-4-(1-methylethyl)-2-oxazolidinone derived hydrazones.

NucleophileElectrophile (Hydrazone derived from)Lewis AcidYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee) post-cleavage
AllyltrimethylsilaneBenzaldehydeTiCl 4​ 8898:2>99%
Ethylmagnesium bromideAcetaldehydeBF 3​ OEt 2​ 8295:596%
Phenylmagnesium bromideIsobutyraldehydeBF 3​ OEt 2​ 8596:497%
Silyl Ketene AcetalFormaldehydeTiCl 4​ 9199:1>99%

Applications in Drug Development

For drug development professionals, incorporating aza-amino acids or non-natural chiral amines into peptide sequences drastically increases proteolytic stability. Aza-peptides synthesized via this auxiliary exhibit restricted Ramachandran dihedral angles, forcing the peptide into specific secondary structures (like β -turns). This structural pre-organization is critical for enhancing the binding affinity of peptide therapeutics to their target receptors (e.g., GPCRs or protease active sites), extending their half-life in vivo.

References

  • Comparison of Electrophilic Amination Reagents for N-Amination of 2-Oxazolidinones and Application to Synthesis of Chiral Hydrazones Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Enantioselective α -Amination of Acyclic 1,3-Dicarbonyls Catalyzed by N-Heterocyclic Carbene Source: Organic Letters (ACS Publications) URL:[Link]

  • Direct L-Proline-Catalyzed Asymmetric α -Amination of Ketones Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Method

Application & Protocol Guide: (4S)-4-Isopropyl-2-oxazolidinone as a Premier Chiral Auxiliary in Asymmetric Synthesis

This document provides an in-depth guide for researchers, chemists, and drug development professionals on the application of (4S)-4-isopropyl-2-oxazolidinone, a cornerstone chiral auxiliary in modern asymmetric synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides an in-depth guide for researchers, chemists, and drug development professionals on the application of (4S)-4-isopropyl-2-oxazolidinone, a cornerstone chiral auxiliary in modern asymmetric synthesis. While the topic specified (4S)-3-Amino-4-(1-methylethyl)-2-oxazolidinone, this guide focuses on the extensively validated and widely utilized (4S)-4-isopropyl-2-oxazolidinone, derived from L-valinol. The "4-isopropyl" substitution is the critical stereodirecting group, and this guide provides the robust, field-proven protocols associated with this class of auxiliaries, famously known as Evans auxiliaries.

The Principle of Stereocontrol: A Mechanistic Overview

Chiral auxiliaries are a powerful strategy in asymmetric synthesis, allowing for the temporary incorporation of a chiral moiety to direct a stereoselective transformation.[1] The Evans oxazolidinone auxiliaries, particularly those derived from readily available amino acids like L-Valine, are celebrated for their high efficacy, predictability, and the ease with which the auxiliary can be cleaved and recycled.[1][2]

The success of the (4S)-4-isopropyl-2-oxazolidinone auxiliary hinges on its ability to enforce a rigid and predictable conformation upon N-acylation and subsequent enolization.

The Causality Behind Stereodirection:

  • N-Acylation: The synthesis begins by attaching a prochiral acyl group to the nitrogen atom of the oxazolidinone. This is typically achieved by deprotonation with a strong base like n-butyllithium followed by quenching with an acyl chloride, or through milder methods using an acid anhydride with a catalyst like 4-dimethylaminopyridine (DMAP).[3][4]

  • Chelated (Z)-Enolate Formation: Upon treatment with a suitable base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS), the N-acyl imide is deprotonated at the α-carbon.[1][3] The lithium or sodium cation forms a rigid five-membered chelate ring with the two carbonyl oxygens. This chelation, combined with the steric influence of the C4-isopropyl group, forces the formation of the (Z)-enolate geometry with high fidelity.

  • Face-Selective Electrophilic Attack: The bulky isopropyl group at the C4 position effectively shields the si-face of the enolate. Consequently, an incoming electrophile can only approach from the less sterically hindered re-face, ensuring a highly diastereoselective reaction.[3]

The logical workflow from attachment to stereoselective reaction is visualized below.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Enolization cluster_2 Step 3: Diastereoselective Reaction Aux (4S)-4-isopropyl- 2-oxazolidinone Acyl N-Acyl Imide Aux->Acyl RCOCl or (RCO)₂O Enolate Rigid (Z)-Enolate (Chelated) Acyl->Enolate LDA or NaHMDS Product α-Substituted Product (High d.r.) Enolate->Product Electrophile (e.g., R'-X)

Caption: General workflow for employing the oxazolidinone auxiliary.

Application I: Asymmetric Alkylation

Asymmetric alkylation of enolates derived from these auxiliaries is a robust method for constructing chiral centers α to a carbonyl group.[5] The reaction is highly reliable for activated electrophiles such as allylic and benzylic halides.[1]

Protocol: Asymmetric Allylation of an N-Propionyl Oxazolidinone

This three-step protocol is adapted from established procedures and serves as an excellent model for the application of the auxiliary in alkylation reactions.[3][4]

Step A: N-Acylation with Propionic Anhydride

  • Setup: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add (4S)-(-)-4-isopropyl-2-oxazolidinone (1.29 g, 10.0 mmol).

  • Reagent Addition: Add anhydrous toluene (30 mL), triethylamine (2.1 mL, 15.0 mmol), and 4-dimethylaminopyridine (DMAP) (61 mg, 0.5 mmol). Stir the solution until all solids dissolve.

  • Acylation: Add propionic anhydride (1.54 mL, 12.0 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) for 30-45 minutes. Monitor the reaction by TLC (3:1 Hexanes:EtOAc) until the starting auxiliary is consumed.

  • Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing 50 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (1 x 40 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-propionyl imide. Purification by flash chromatography is typically not required if the starting material is fully consumed.

Step B: Diastereoselective Alkylation

  • Setup: To a flame-dried 250 mL round-bottom flask under argon, add the crude N-propionyl imide from Step A. Dissolve it in anhydrous THF (50 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF, 11.0 mL, 11.0 mmol) dropwise over 10 minutes. Stir the resulting pale yellow enolate solution for 30 minutes at -78 °C.

    • Scientist's Note: A temperature of -78 °C is critical to ensure kinetic deprotonation and prevent side reactions. NaHMDS is preferred for its high basicity and non-nucleophilic nature, cleanly generating the enolate.

  • Alkylation: Add allyl iodide (1.1 mL, 12.0 mmol) dropwise. Stir the reaction at -78 °C for 1-2 hours.

  • Quenching & Workup: Quench the reaction by adding 30 mL of saturated aqueous NH₄Cl directly at -78 °C. Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add 50 mL of water, and extract with ethyl acetate (3 x 40 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., 9:1 Hexanes:EtOAc) to separate the major diastereomer.

Step C: Auxiliary Cleavage (Hydrolysis)

  • Setup: Dissolve the purified alkylated product (e.g., 1.0 g) in a 4:1 mixture of THF:H₂O (20 mL) in a 50 mL flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Cleavage: Add 30% aqueous hydrogen peroxide (H₂O₂, 2.0 equiv.) followed by aqueous lithium hydroxide (LiOH, 1.0 M, 2.0 equiv.).

    • Scientist's Note: This alkaline peroxide method cleaves the amide bond without significant epimerization of the newly formed stereocenter.[3] LiOH alone can lead to undesired cleavage of the oxazolidinone ring itself.[3]

  • Reaction: Stir vigorously at 0 °C for 1-2 hours.

  • Quenching: Quench the excess peroxide by slowly adding saturated aqueous Na₂SO₃ until a test with starch-iodide paper is negative.

  • Isolation: Concentrate the mixture to remove THF. Add water and extract with CH₂Cl₂ (3 x 20 mL) to recover the chiral auxiliary. Acidify the aqueous layer to pH ~2 with 1 M HCl and extract the desired carboxylic acid product with ethyl acetate (3 x 30 mL). Dry the combined organic layers over Na₂SO₄ and concentrate to yield the enantiopure acid.

Representative Alkylation Data
EntryElectrophile (R-X)BaseYield (%)d.r.
1Allyl IodideNaHMDS~85-95>98:2
2Benzyl BromideLDA~90>99:1
3Methyl IodideNaHMDS~90>95:5
4Propargyl BromideLDA~88>95:5

Data compiled from typical results in synthetic literature.[1][3]

Application II: Diastereoselective Aldol Reactions

The Evans aldol reaction is a landmark transformation, enabling the construction of two adjacent stereocenters with predictable syn-stereochemistry.[1] The reaction proceeds through a boron enolate, which forms a highly organized, chair-like Zimmerman-Traxler transition state.

Mechanism of Stereocontrol:

Soft enolization using dibutylboron triflate (Bu₂BOTf) and a tertiary amine base generates the (Z)-boron enolate. This enolate reacts with an aldehyde via a six-membered, chair-like transition state. The aldehyde's R-group occupies a pseudo-equatorial position to minimize steric interactions, and the C4-substituent of the auxiliary dictates the facial selectivity, leading to the observed syn-aldol product.[6]

Caption: Model for the syn-selective Evans aldol reaction.

Protocol: Asymmetric syn-Aldol Reaction
  • Setup: To a flame-dried 100 mL flask under argon, add the N-propionyl oxazolidinone (1.85 g, 10.0 mmol) and dissolve in anhydrous CH₂Cl₂ (40 mL).

  • Cooling: Cool the solution to -78 °C.

  • Enolization: Add diisopropylethylamine (DIPEA) (2.1 mL, 12.0 mmol) followed by the dropwise addition of dibutylboron triflate (Bu₂BOTf, 1.0 M in CH₂Cl₂, 11.0 mL, 11.0 mmol). Stir at -78 °C for 30 minutes, then warm to 0 °C for 30 minutes. The solution should become clear. Recool to -78 °C.

    • Scientist's Note: The use of a boron Lewis acid is key to forming the specific enolate geometry required for high diastereoselectivity in aldol reactions.[1]

  • Aldehyde Addition: Add the desired aldehyde (e.g., isobutyraldehyde, 1.1 mL, 12.0 mmol) dropwise.

  • Reaction: Stir at -78 °C for 2 hours, then warm to room temperature and stir for an additional 1 hour.

  • Workup: Quench the reaction by adding 20 mL of pH 7 phosphate buffer, followed by 30 mL of methanol. Add a 2:1 mixture of methanol:30% H₂O₂ (30 mL) and stir vigorously for 1 hour to cleave the boron complexes.

  • Isolation: Remove the organic volatiles under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 40 mL). Combine the organic layers, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate to yield the crude syn-aldol adduct.

  • Purification: Purify by flash column chromatography (gradient elution, e.g., Hexanes:EtOAc) to isolate the major diastereomer.

Versatile Cleavage of the Auxiliary

A significant advantage of oxazolidinone auxiliaries is the ability to cleave the N-acyl product to furnish a variety of useful functional groups, enhancing their synthetic utility.[6]

Cleavage cluster_products Cleavage Products start N-Acyl Product (Post-Alkylation/Aldol) Acid Carboxylic Acid start->Acid LiOH / H₂O₂ THF, H₂O Alcohol Primary Alcohol start->Alcohol LiBH₄ or LiAlH₄ Et₂O or THF Ester Ester start->Ester RONa or RO-Ti(OiPr)₃ ROH Amide Weinreb Amide start->Amide Me(MeO)NH·HCl AlMe₃

Caption: Diverse cleavage pathways for the chiral auxiliary.

  • To Carboxylic Acids: As detailed previously, LiOH/H₂O₂ provides the free acid.[3]

  • To Primary Alcohols: Reductive cleavage with reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) yields the corresponding primary alcohol.[6]

  • To Esters: Transesterification can be achieved using alkoxides like sodium methoxide in methanol or with Lewis acids like Ti(OiPr)₄.

  • To Amides: Conversion to Weinreb amides or other amides can be accomplished using the appropriate amine and activating agents.

The ability to recover the auxiliary in high yield makes these processes economically viable and sustainable for large-scale synthesis.

References

  • Ansari, M. H., et al. (2014). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances. Available at: [Link]

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education. Available at: [Link]

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. ERIC - Institute of Education Sciences. Available at: [Link]

  • Wikipedia contributors. Chiral auxiliary. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of oxazolidinones. Organic Chemistry Portal Website. Available at: [Link]

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses. Available at: [Link]

  • Tang, W., & Zhang, X. (2010). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Available at: [Link]

  • Schinnerl, M., et al. (2003). Asymmetric Synthesis of a New Helix‐Forming β‐Amino Acid: trans‐4‐Aminopiperidine‐3‐carboxylic Acid. European Journal of Organic Chemistry. Available at: [Link]

  • American Chemical Society. Exploiting intramolecular N-to-S acyl transfers in asymmetric synthesis: Development and application of a novel cysteine-derived oxazolidinone chiral auxiliary. ACS Website. Available at: [Link]

  • Li, F., et al. (2020). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules. Available at: [Link]

  • Boyles, S. J. (2018). Synthesis of Chiral Amino Acids via Direct Amination of Diazo Ester with a Rhodium-Based Catalyst. Georgia Southern University, Electronic Theses and Dissertations. Available at: [Link]

  • Myers, A. G. Evans Enolate Alkylation/Hydrolysis. Harvard University Chemistry Handout. Available at: [Link]

  • Bibliothèque et Archives Canada. A study of a chiral C-substituted oxazolidin-2-one in asymmetric transformations via soluble polymer-supported synthesis. Government of Canada. Available at: [Link]

Sources

Application

Application Note: Step-by-Step Cleavage of (4S)-3-Amino-4-(1-methylethyl)-2-oxazolidinone in Asymmetric Synthesis

Introduction & Mechanistic Rationale (4S)-3-Amino-4-(1-methylethyl)-2-oxazolidinone (commonly referred to as (S)-3-amino-4-isopropyl-2-oxazolidinone) is a highly versatile chiral auxiliary. While standard Evans auxiliari...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

(4S)-3-Amino-4-(1-methylethyl)-2-oxazolidinone (commonly referred to as (S)-3-amino-4-isopropyl-2-oxazolidinone) is a highly versatile chiral auxiliary. While standard Evans auxiliaries rely on an N-acyl linkage, the N-amino variant is predominantly utilized to form chiral N-acylhydrazones[1]. These hydrazones serve as conformationally rigid, stereoselective acceptors in radical additions, Mannich-type reactions, and allylation chemistries[2][3].

Following the stereoselective transformation, the auxiliary must be cleaved to unveil the enantioenriched product—typically a chiral amine or β-amino acid—and recover the valuable oxazolidinone scaffold[3]. Depending on the specific application (hydrazone vs. N-acyl derivative), the cleavage strategy diverges into two primary pathways: Reductive N-N Bond Cleavage and Hydrolytic Exocyclic Cleavage[2][4].

Causality & E-E-A-T Principles: Designing the Cleavage Strategy

Pathway A: Reductive N-N Bond Cleavage (SmI₂-Mediated)

The N-N bond of the hydrazone adduct is robust. Samarium(II) iodide (SmI₂) is the reagent of choice because it operates via a mild single-electron transfer (SET) mechanism[2].

  • Causality : SmI₂ selectively reduces the N-N bond without disturbing the newly established α-stereocenter, completely avoiding epimerization. Methanol is often added as a proton source to rapidly quench the resulting nitrogen-centered radical anions, driving the scission forward and preventing side reactions.

Pathway B: Hydrolytic Exocyclic Cleavage (LiOOH-Mediated)

When the auxiliary is utilized as an N-acyl derivative, hydrolytic cleavage is required.

  • Causality : Using standard LiOH often leads to undesired endocyclic cleavage, which opens the oxazolidinone ring at the carbamate carbonyl, destroying the recoverable auxiliary[4][5]. By generating lithium hydroperoxide (LiOOH) in situ from LiOH and H₂O₂, the "alpha-effect" renders the hydroperoxide anion highly nucleophilic. This drives selective attack at the sterically hindered exocyclic carbonyl, yielding the desired carboxylic acid and preserving the oxazolidinone ring[5].

Quantitative Data Presentation

Table 1: Comparison of Cleavage Conditions for (4S)-3-Amino-4-isopropyl-2-oxazolidinone Adducts

Cleavage MethodReagentsSolvent & TempTarget ProductTypical YieldMechanistic Advantage
Reductive N-N Cleavage SmI₂, MeOHTHF/MeOH, 0 °C to RTChiral Amines / β-Amino Acids85-95%Mild SET; prevents epimerization of α-stereocenters[2].
Reductive N-N Cleavage Zn dust, AcOHAcOH, 60 °CChiral Amines70-85%Cost-effective alternative to SmI₂; requires harsher conditions.
Hydrolytic N-Acyl Cleavage LiOH, H₂O₂THF/H₂O, 0 °CChiral Carboxylic Acids89-95%High exocyclic regioselectivity via the alpha-effect[5].
Reductive N-Acyl Cleavage LiBH₄, H₂OEt₂O or THF, 0 °CChiral Primary Alcohols80-90%Direct access to alcohols; suitable for hindered substrates[6].

Visualizations of Cleavage Workflows

Workflow A Chiral Hydrazone Adduct B SmI2 SET Reduction A->B THF/MeOH C Radical Anion Intermediate B->C e- transfer D Chiral Amine Product C->D N-N Scission E Recovered Auxiliary C->E H+ quench

Workflow and mechanism for the SmI₂-mediated reductive N-N cleavage of chiral hydrazones.

Mechanism A N-Acyl-Oxazolidinone Intermediate B LiOOH Attack (Alpha-Effect) A->B H2O2, LiOH D LiOH Attack (Standard Nucleophile) A->D LiOH only C Exocyclic Cleavage (Desired Product) B->C Regioselective E Endocyclic Cleavage (Ring Opening) D->E Auxiliary Loss

Regioselectivity in the hydrolytic cleavage of N-acyl-oxazolidinones using LiOOH vs. LiOH.

Step-by-Step Experimental Protocols

Protocol 1: SmI₂-Mediated Reductive N-N Cleavage (Self-Validating)

This protocol is utilized to release chiral amines or β-amino acids from the oxazolidinone auxiliary[2].

  • Preparation : In a flame-dried, argon-purged Schlenk flask, dissolve the chiral hydrazone adduct (1.0 equiv) in anhydrous THF (0.1 M concentration). Add anhydrous methanol (10.0 equiv) to serve as the proton source.

  • Cooling : Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition : Dropwise, add a pre-prepared 0.1 M solution of SmI₂ in THF (typically 4.0 to 5.0 equiv are required for complete N-N reduction).

    • Self-Validation Check: The deep blue color of the SmI₂ solution should rapidly dissipate to a pale yellow/colorless state upon addition, indicating active single-electron transfer. Once the blue color persists, the substrate has been fully consumed.

  • Reaction Monitoring : Stir for 30–60 minutes at 0 °C. Monitor completion via TLC (UV/Ninhydrin stain).

  • Quenching : Quench the reaction by adding saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃.

  • Workup & Extraction : Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify via flash column chromatography. The highly polar chiral amine product and the less polar (4S)-4-isopropyl-2-oxazolidinone auxiliary will elute separately, allowing for >90% auxiliary recovery[3].

Protocol 2: Hydrolytic Cleavage to Carboxylic Acid (LiOH/H₂O₂)

This protocol is utilized for N-acyl derivatives to selectively cleave the exocyclic bond[4][5].

  • Dissolution : Dissolve the N-acyl-3-amino-2-oxazolidinone (1.0 equiv) in a mixture of THF and water (4:1 ratio, 0.2 M).

  • Cooling : Cool the solution strictly to 0 °C. Causality: Low temperature suppresses undesired endocyclic cleavage and controls the exothermic peroxide reaction.

  • Reagent Addition : Slowly add a pre-cooled aqueous solution of LiOH·H₂O (2.0 equiv), immediately followed by the dropwise addition of 30% aqueous H₂O₂ (4.0 equiv).

    • Safety Note: The reaction of LiOH with H₂O₂ can lead to the decomposition of the peracid intermediate, evolving oxygen gas[4]. Ensure the reaction vessel is properly vented in a fume hood.

  • Reaction : Stir at 0 °C for 1–3 hours. Monitor by TLC until the starting material is consumed.

  • Quenching : Carefully quench the excess peroxide by slowly adding an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 M) at 0 °C.

    • Self-Validation Check: Test the mixture with starch-iodide paper to confirm the complete destruction of peroxides before proceeding.

  • Workup : Remove the THF under reduced pressure. Extract the remaining basic aqueous layer with CH₂Cl₂ to recover the intact chiral auxiliary[4].

  • Product Isolation : Acidify the aqueous layer to pH 2 using 1M HCl, then extract with EtOAc (3x). Dry the combined organic layers (Na₂SO₄) and concentrate to yield the enantioenriched carboxylic acid.

References

  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn Source: UQ eSpace - The University of Queensland URL:[Link]

  • Comparison of Electrophilic Amination Reagents for N-Amination of 2-Oxazolidinones and Application to Synthesis of Chiral Hydrazones Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Highly Diastereoselective Mannich-Type Reactions of Chiral N-Acylhydrazones Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Radical Addition Approach to Asymmetric Amine Synthesis: Design, Implementation, and Comparison of Chiral N-Acylhydrazones Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Method

Application Note: The Role of (4S)-3-Amino-4-(1-methylethyl)-2-oxazolidinone in Asymmetric Drug Discovery

Executive Summary The demand for enantiopure active pharmaceutical ingredients (APIs) has driven the evolution of chiral auxiliaries. While traditional Evans N-acyl oxazolidinones are foundational for polyketide and pept...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The demand for enantiopure active pharmaceutical ingredients (APIs) has driven the evolution of chiral auxiliaries. While traditional Evans N-acyl oxazolidinones are foundational for polyketide and peptide synthesis, the development of (4S)-3-Amino-4-(1-methylethyl)-2-oxazolidinone —also known as the N-amino cyclic carbamate (ACC) or N-amino Evans auxiliary—has unlocked new paradigms in the asymmetric synthesis of nitrogen-containing pharmacophores[1]. By leveraging the unique reactivity of chiral hydrazones, this auxiliary enables the highly stereoselective formation of chiral amines, alpha-amino acids, and complex quaternary stereocenters critical to modern drug discovery[2].

This application note provides an in-depth mechanistic rationale, field-proven protocols, and quantitative data for integrating this specialized auxiliary into preclinical drug development workflows.

Mechanistic Rationale: The Aza-Enolate Advantage

The structural departure from an N-acyl to an N-amino functionality fundamentally alters the auxiliary's application profile. Instead of reacting with acyl chlorides to form amides, the N-amino oxazolidinone condenses with aldehydes or ketones to form chiral hydrazones [3].

Causality of Stereocontrol

When the chiral hydrazone is treated with a strong, non-nucleophilic base (e.g., LDA), it forms an aza-enolate. The stereocontrol of subsequent electrophilic trapping is governed by a highly ordered transition state:

  • Metal Chelation: The lithium cation (Li⁺) strongly chelates both the oxazolidinone carbonyl oxygen and the aza-enolate nitrogen, locking the intermediate into a rigid Z-aza-enolate geometry[4].

  • Steric Shielding: The bulky 4-isopropyl group on the oxazolidinone ring projects over one face of the aza-enolate pi-system[4].

  • Facial Bias: Electrophiles (e.g., alkyl halides) are forced to approach from the less hindered opposite face (the Si-face or Re-face, depending on the specific geometry), resulting in exceptional diastereoselectivity (often >98:2 dr)[4].

MechanisticPathway N1 Chiral Hydrazone N2 Lithium Base (LDA) N1->N2 Deprotonation N3 Z-Aza-enolate Formation N2->N3 N4 Li+ Chelation (C=O and N) N3->N4 Rigidifies conformation N5 Steric Shielding by Isopropyl Group N4->N5 Directs geometry N6 Electrophile Approach (Si-face) N5->N6 High Stereocontrol

Caption: Mechanistic pathway of Li-chelated aza-enolate directing facial electrophilic attack.

Translational Impact in Drug Discovery

The ability to predictably install chiral centers on nitrogen-adjacent carbons is invaluable. A premier example of this auxiliary's utility in drug discovery is the asymmetric total synthesis of Apratoxin D , a marine natural product and highly potent inhibitor of H-460 human lung cancer cell growth (IC₅₀ = 2.6 nM)[5].

During the synthesis of Apratoxin D, researchers utilized an asymmetric N-amino cyclic carbamate (ACC) α,α-bisalkylation to establish the isolated C-37 methyl group[5]. The auxiliary provided the necessary steric environment to achieve excellent stereoselectivity in a highly complex, late-stage intermediate, proving its robustness in the synthesis of sterically hindered quaternary stereocenters. Furthermore, N-amino oxazolidinones have been utilized as critical intermediates in the catalytic enantioselective amination of enolsilanes, expanding their utility in generating optically pure alpha-hydrazino carbonyl compounds[6].

Data Presentation: Comparative and Quantitative Metrics

Table 1: N-Acyl vs. N-Amino Oxazolidinones in Asymmetric Synthesis
FeatureN-Acyl Oxazolidinones (Classic Evans)N-Amino Oxazolidinones (ACC)
Primary Linkage Amide (C-N)Hydrazone (N-N=C)
Typical Substrates Carboxylic acids / Acyl chloridesAldehydes and Ketones
Reactive Intermediate O-EnolateAza-enolate
Cleavage Conditions Hydrolysis (LiOH/H₂O₂) or ReductionN-N Bond Cleavage (SmI₂, Zn/AcOH)
Key Drug Discovery Use Polyketides, Macrolides, PeptidesChiral Amines, Quaternary Stereocenters
Table 2: Typical Stereochemical Outcomes for ACC-Hydrazone Alkylations
Substrate TypeElectrophileTypical Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)
Aliphatic Aldehyde HydrazoneMethyl Iodide85 - 92%> 95:5> 98%
Ketone HydrazoneAllyl Bromide80 - 88%> 98:2> 99%
α-Branched HydrazoneBenzyl Bromide75 - 85%> 90:10> 95%

Validated Experimental Protocols

The following protocols represent a self-validating system for the synthesis, alkylation, and cleavage of the N-amino oxazolidinone auxiliary.

Workflow A 1. (4S)-3-Amino-4-isopropyl -2-oxazolidinone B 2. Condensation (Aldehyde/Ketone) A->B C 3. Chiral Hydrazone Intermediate B->C D 4. Deprotonation (LDA) & Metal Chelation C->D E 5. Aza-enolate Formation D->E F 6. Electrophilic Alkylation (Facial Selectivity) E->F G 7. Alkylated Hydrazone (High dr) F->G H 8. N-N Bond Cleavage (SmI2 or Zn/AcOH) G->H I 9. Chiral Product (Amine/Ketone) H->I J 10. Auxiliary Recovery H->J

Caption: Workflow for asymmetric synthesis using N-amino oxazolidinone chiral auxiliaries.

Protocol A: Synthesis of the Chiral Hydrazone

Objective: Condense (4S)-3-Amino-4-(1-methylethyl)-2-oxazolidinone with a target ketone/aldehyde[3].

  • Setup: In a flame-dried round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve the N-amino auxiliary (1.0 equiv) and the target ketone (1.1 equiv) in anhydrous benzene or toluene (0.2 M).

  • Catalysis: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.05 equiv).

  • Reaction: Reflux the mixture for 12–24 hours until water ceases to collect in the trap.

  • Causality: The Dean-Stark trap continuously removes water, driving the thermodynamically reversible condensation reaction entirely to the hydrazone product via Le Chatelier's principle.

  • Validation: Analyze an aliquot by ¹H NMR; the disappearance of the N-NH₂ protons (~4.0 ppm) and the appearance of the imine-associated shifts confirm conversion.

Protocol B: Asymmetric α-Alkylation

Objective: Stereoselective alkylation of the chiral hydrazone to establish a new stereocenter.

  • Enolization: Dissolve the chiral hydrazone (1.0 equiv) in anhydrous THF (0.1 M) under an argon atmosphere. Cool to -78 °C.

  • Deprotonation: Dropwise add a freshly prepared solution of Lithium Diisopropylamide (LDA) (1.1 equiv). Stir for 2 hours at -78 °C.

  • Alkylation: Add the electrophile (e.g., benzyl bromide, 1.5 equiv) dropwise. Maintain at -78 °C for 4 hours, then slowly warm to 0 °C.

  • Causality: LDA is utilized because it is a sterically hindered, non-nucleophilic base that selectively deprotonates the α-carbon without attacking the oxazolidinone carbonyl. The strict -78 °C temperature ensures the kinetic stability of the chelated Z-aza-enolate, preventing E/Z isomerization that would degrade facial selectivity.

  • Validation: Quench with saturated aqueous NH₄Cl. Extract with EtOAc. Purify via flash chromatography. Determine the diastereomeric ratio (dr) via crude ¹H NMR or chiral HPLC before proceeding.

Protocol C: Auxiliary Cleavage (N-N Bond Reduction)

Objective: Liberate the newly formed chiral product and recover the auxiliary[2][6].

  • Setup: Dissolve the alkylated hydrazone in a 1:1 mixture of acetone and glacial acetic acid (0.05 M).

  • Reduction: Add activated Zinc dust (10.0 equiv) in portions at room temperature. Stir vigorously for 4–8 hours.

  • Causality: The N-N bond of the cyclic carbamate is highly robust and resistant to standard hydrolysis (which works for N-acyl auxiliaries). Zinc acts as a single-electron reducing agent, effectively cleaving the N-N bond, while acetic acid provides the necessary protons to yield the free amine and the parent oxazolidinone[6].

  • Validation: Filter the mixture through Celite to remove zinc. Concentrate and purify. Perform optical rotation and chiral HPLC on the isolated product to verify that no racemization occurred during the cleavage step.

References

  • Comparison of Electrophilic Amination Reagents for N-Amination of 2-Oxazolidinones and Application to Synthesis of Chiral Hydrazones. The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • Enantioselective α-Amination of Acyclic 1,3-Dicarbonyls Catalyzed by N-Heterocyclic Carbene. Organic Letters - ACS Publications. URL:[Link]

  • Asymmetric Total Synthesis of Apratoxin D. Organic Letters - ACS Publications. URL:[Link]

  • Catalytic Enantioselective Amination of Enolsilanes Using C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids. Organic Letters - ACS Publications. URL:[Link]

  • Principles of Asymmetric Synthesis [2 ed.]. DOKUMEN.PUB. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of (4S)-3-Amino-4-(1-methylethyl)-2-oxazolidinone

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the N-amination of Evans chiral auxiliaries.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the N-amination of Evans chiral auxiliaries. The synthesis of (4S)-3-Amino-4-(1-methylethyl)-2-oxazolidinone (commonly known as (S)-3-amino-4-isopropyl-2-oxazolidinone) is notoriously prone to low isolated yields[1].

This guide is designed to move beyond basic recipes. We will dissect the mechanistic causality behind these yield drops and provide a self-validating, field-proven workflow to ensure high-purity isolation.

Overview & Mechanistic Rationale

The standard synthetic route involves the electrophilic N-amination of the parent auxiliary, (4S)-4-isopropyl-2-oxazolidinone[2]. However, direct amination rarely achieves 100% conversion[3]. Because the resulting N-amino product and the unreacted starting material share nearly identical polarities, standard silica gel chromatography results in massive product loss or inseparable mixtures.

The Solution: Instead of fighting a losing battle during purification, we employ a self-validating chemical trapping strategy developed by [3]. By directly condensing the crude amination mixture with benzaldehyde, we convert the target amine into a highly non-polar N-acylhydrazone[1]. This intermediate is easily isolated via chromatography. A subsequent mild transoximation step releases the pure N-amino auxiliary in exceptional yield[4].

Troubleshooting & FAQs

Q: Why is my direct amination yield so low (<50%)? A: Direct amination using traditional reagents like O-(2,4-dinitrophenyl)hydroxylamine (DnpONH₂) or hydroxylamine-O-sulfonic acid often stalls due to competitive side reactions or poor electrophilicity. Furthermore, the inability to separate the product from the starting material leads to massive losses during chromatography. Transitioning to a hydrazone-intermediate workflow bypasses this purification bottleneck entirely[3].

Q: Which electrophilic amination reagent should I use for optimal conversion? A: You must use O-(p-nitrobenzoyl)hydroxylamine (NbzONH₂) [3]. NbzONH₂ provides a superior leaving group (p-nitrobenzoate) and is less prone to base-induced degradation than DnpONH₂. When paired with Sodium Hydride (NaH) in dioxane, NbzONH₂ yields a highly reactive electrophilic ammonia equivalent, significantly improving the initial amination conversion[5].

Q: How does the final cleavage step work without destroying the oxazolidinone ring? A: The cleavage of the hydrazone intermediate uses methoxylamine hydrochloride (MeONH₂·HCl) in pyridine[4]. Methoxylamine is a potent alpha-effect nucleophile. It selectively attacks the imine carbon of the hydrazone, displacing the N-amino auxiliary via transoximation. Pyridine acts as both a solvent and a mild base, preventing the acidic ring-opening of the oxazolidinone that would inevitably occur under harsh aqueous hydrolysis conditions[4].

Q: My NbzONH₂ reagent seems to be degrading. How should it be handled? A: NbzONH₂ is moisture-sensitive and can degrade via Lossen-type rearrangements if exposed to ambient humidity or strong bases for prolonged periods. Store it at 0–4 °C in a desiccator, and always add it to the reaction mixture after the initial deprotonation step has been cooled to room temperature[3].

Quantitative Data: Yield & Reagent Comparison

The following tables summarize the mechanistic advantages of optimizing your reagent selection and adopting the hydrazone-trapping workflow.

Table 1: Comparison of Electrophilic Amination Reagents

Amination Reagent Base / Solvent Conversion to Hydrazone (%) Mechanistic Note
DnpONH₂ n-BuLi / THF < 40% High background degradation; poor electrophilicity.

| NbzONH₂ | NaH / Dioxane | 45 - 56% | Superior leaving group; optimal reagent combination[1],[3]. |

Table 2: Yield Optimization via Hydrazone Cleavage

Substrate Cleavage Reagent Solvent Time Isolated Yield of N-Amino Product

| Hydrazone Intermediate | MeONH₂·HCl (3.5 eq) | Pyridine | 48 h | 90% [1],[4] |

Experimental Protocols

Protocol 1: Synthesis of the Hydrazone Intermediate

This step traps the N-amino product to bypass purification bottlenecks.

  • Deprotonation: Dissolve (4S)-4-isopropyl-2-oxazolidinone (0.2 M) in anhydrous dioxane. Add NaH (60% dispersion in mineral oil, 1.1 equiv)[3].

  • Activation: Stir the mixture at 60 °C for 1 hour to ensure complete deprotonation, then cool the flask to room temperature[3].

  • Amination: Add O-(p-nitrobenzoyl)hydroxylamine (NbzONH₂, 1.05 equiv) in one portion. Stir for 24 hours at room temperature[3].

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the precipitated sodium p-nitrobenzoate salts. Concentrate the filtrate under reduced pressure to yield the crude N-amino product as a brown oil[3].

  • Condensation: Dissolve the crude oil in toluene (0.5 M). Add benzaldehyde (1.5 equiv) and p-toluenesulfonic acid monohydrate (TsOH·H₂O, 0.02 equiv)[3].

  • Reflux: Stir the mixture under reflux for 4–6 hours using a Dean-Stark trap to remove water and drive the condensation to completion[3].

  • Purification: Concentrate the mixture and purify via silica gel flash chromatography (hexane/EtOAc) to isolate the pure (S)-3-(benzylidene)amino-4-isopropyl-2-oxazolidinone[1].

Protocol 2: Cleavage to (4S)-3-Amino-4-(1-methylethyl)-2-oxazolidinone

This step releases the pure chiral auxiliary.

  • Reaction Setup: Dissolve the purified hydrazone in anhydrous pyridine (0.1–0.3 M)[4].

  • Reagent Addition: Add methoxylamine hydrochloride (3.0–3.5 equiv) to the solution[4].

  • Transoximation: Stir the mixture at room temperature for 48 hours. The mild conditions prevent the degradation of the chiral auxiliary[4].

  • Isolation: Concentrate the mixture under reduced pressure to remove the pyridine solvent[4].

  • Final Purification: Subject the residue to gradient flash chromatography (hexane → 1:2 hexane/EtOAc) to afford the pure (4S)-3-Amino-4-(1-methylethyl)-2-oxazolidinone as a colorless oil (>90% yield)[1],[4].

Process Visualization

SynthesisWorkflow SM (4S)-4-isopropyl-2-oxazolidinone (Starting Material) Amination Electrophilic Amination (NaH, Dioxane, NbzONH₂) SM->Amination Crude Crude Mixture (Product + Unreacted SM) Amination->Crude Condensation Condensation (Benzaldehyde, TsOH, Toluene) Crude->Condensation Avoids direct purification Hydrazone Hydrazone Intermediate (Purified via Chromatography) Condensation->Hydrazone Cleavage Hydrazone Cleavage (MeONH₂·HCl, Pyridine) Hydrazone->Cleavage Product (4S)-3-Amino-4-(1-methylethyl)-2-oxazolidinone (Pure Target Compound) Cleavage->Product >90% Yield

Workflow for high-yield synthesis of (4S)-3-Amino-4-(1-methylethyl)-2-oxazolidinone.

References

  • Comparison of Electrophilic Amination Reagents for N-Amination of 2-Oxazolidinones and Application to Synthesis of Chiral Hydrazones Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Optimization

Troubleshooting poor enantiomeric excess with (4S)-3-Amino-4-(1-methylethyl)-2-oxazolidinone

Welcome to the technical support guide for troubleshooting poor enantiomeric excess (ee) and diastereomeric excess (de) when utilizing (4S)-3-Amino-4-(1-methylethyl)-2-oxazolidinone (also known as the (S)-ACC or Evans N-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for troubleshooting poor enantiomeric excess (ee) and diastereomeric excess (de) when utilizing (4S)-3-Amino-4-(1-methylethyl)-2-oxazolidinone (also known as the (S)-ACC or Evans N-amino cyclic carbamate auxiliary). This guide is designed for researchers and drug development professionals optimizing stereoselective α-alkylations of carbonyl compounds via chiral hydrazones.

Part 1: Core Principles of ACC-Hydrazone Stereocontrol

To effectively troubleshoot a drop in enantiomeric purity, one must first understand the causality of stereoinduction in this system. The (4S)-3-Amino-4-(1-methylethyl)-2-oxazolidinone auxiliary operates on a strict structure-activity relationship 1:

  • Syn-Azaenolate Formation: Deprotonation of the chiral hydrazone with Lithium Diisopropylamide (LDA) selectively forms the syn-azaenolate. The conformational rigidity of the oxazolidinone ring and the steric bulk of the isopropyl group prevent the higher-energy anti-conformer from forming 2.

  • Facial Shielding: The (1-methylethyl) / isopropyl group projects over one π-face of the azaenolate. This steric shielding forces the incoming electrophile to attack exclusively from the less hindered opposite face, establishing the diastereomeric ratio (dr).

  • Stereocenter Integrity: The newly formed α-stereocenter is highly sensitive. The overall enantiomeric excess (ee) of the final ketone relies entirely on preserving the dr established during the alkylation step through careful, non-epimerizing cleavage 2.

Part 2: Troubleshooting FAQs

Q1: My final ketone has a significantly lower ee than expected (e.g., 45%), but the intermediate alkylated hydrazone showed a high diastereomeric ratio (dr >95:5). What is happening? A: The loss of stereochemical integrity is occurring during the cleavage of the chiral auxiliary. The α-proton of the newly alkylated ketone is acidic. If you are using basic hydrolysis (e.g., LiOH/H2O2) or unbuffered oxidative cleavage, base-catalyzed enolization will cause rapid epimerization at the α-stereocenter 2. Corrective Action: Switch to a milder cleavage method, such as buffered ozonolysis (O3 at -78 °C followed by dimethyl sulfide quench) to avoid basic conditions entirely.

Q2: The dr of my alkylated hydrazone is poor (<80:20) right after the alkylation step. How do I improve facial selectivity? A: Poor dr during the C-C bond formation step usually stems from two root causes:

  • Temperature Fluctuations: The transition state energy difference between the two diastereomeric pathways is highly temperature-dependent. Alkylation must be strictly maintained at -78 °C. Even a brief spike to -50 °C during electrophile addition will thermally populate the disfavored transition state.

  • Azaenolate Geometry: Incomplete deprotonation or the use of strongly coordinating solvents (like HMPA) can disrupt the lithium-chelated transition state, leading to a mixture of syn and anti azaenolates. Ensure you are using strictly 1.05 equivalents of freshly prepared LDA in anhydrous THF.

Q3: Can the optical purity of the starting (4S)-3-Amino-4-(1-methylethyl)-2-oxazolidinone affect my results? A: Absolutely. The enantiomeric excess of your final product is mathematically capped by the enantiomeric purity of the chiral auxiliary. If your starting material is only 80% ee, your final product cannot exceed 80% ee, even with a perfect >99:1 dr in the alkylation step [[3]](). Always verify the specific rotation of the auxiliary before use.

Part 3: Quantitative Troubleshooting Matrix

Use the following table to diagnose the discrepancy between intermediate diastereomeric ratio (dr) and final enantiomeric excess (ee).

Parameter VarianceIntermediate dr (NMR)Final Product ee (HPLC)Mechanistic Consequence
Optimal Conditions (-78 °C, O3 cleavage)>98:2>96%Perfect syn-azaenolate face shielding; no epimerization during cleavage.
Alkylation at -20 °C 70:3068%Thermal population of higher-energy anti-azaenolate transition states ruins facial selectivity.
Cleavage via Basic Hydrolysis >98:245%Base-catalyzed enolization causes α-stereocenter epimerization post-alkylation.
Impure Auxiliary (80% ee) >98:280%Mathematical cap; product ee cannot exceed the auxiliary's initial optical purity.

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness in your workflow, follow these self-validating methodologies.

Protocol 1: Azaenolate Formation & Diastereoselective Alkylation

Causality Focus: Maintaining the lithium-chelated transition state and strict kinetic control.

  • Preparation: Dissolve the chiral hydrazone in anhydrous THF (0.1 M) under an argon atmosphere.

  • Deprotonation: Cool the solution strictly to -78 °C using a dry ice/acetone bath. Add freshly prepared LDA (1.05 equiv) dropwise.

  • Equilibration: Stir for 4 hours at 0 °C to ensure complete syn-azaenolate formation, then re-cool the reaction vessel to -78 °C.

  • Alkylation: Add the electrophile (e.g., alkyl halide, 1.2 equiv) dropwise down the side of the flask to pre-cool it before it hits the reaction mixture. Maintain at -78 °C until the reaction is complete (monitor by TLC).

  • Validation Checkpoint: Take a 0.1 mL aliquot of the crude mixture post-alkylation. Evaporate and run a crude 1H NMR. The integration ratio of the diastereomeric α-alkyl signals will give the dr. Do not proceed to cleavage if dr < 90:10.

Protocol 2: Non-Racemizing Auxiliary Cleavage (Ozonolysis)

Causality Focus: Preventing base-catalyzed enolization of the newly formed α-stereocenter.

  • Preparation: Dissolve the validated alkylated hydrazone in reagent-grade dichloromethane (DCM) (0.05 M).

  • Cooling: Cool the solution to -78 °C.

  • Cleavage: Bubble ozone (O3) through the solution until a faint blue color persists, indicating complete consumption of the hydrazone C=N bond.

  • Purging: Purge the solution with argon for 15 minutes to remove excess ozone.

  • Quenching: Quench with dimethyl sulfide (DMS, 5.0 equiv) and allow the mixture to warm to room temperature slowly. This reductive quench avoids the use of any base, perfectly preserving the α-stereocenter 2.

Part 5: Workflow Visualization

Workflow N1 1. Chiral Hydrazone Formation Ketone + (4S)-Auxiliary N2 2. Syn-Azaenolate Generation (LDA, THF, -78°C) N1->N2 Deprotonation N3 3. Diastereoselective Alkylation (Electrophile, -78°C) N2->N3 Facial Shielding N4 4. Auxiliary Cleavage (O3 or Mild Acid) N3->N4 Check dr via NMR N5 5. Enantioenriched Product (High ee Ketone) N4->N5 Avoid Epimerization

Workflow for asymmetric α-alkylation using the (4S)-ACC chiral auxiliary.

Part 6: References

1.[1] Comparison of Electrophilic Amination Reagents for N-Amination of 2-Oxazolidinones and Application to Synthesis of Chiral Hydrazones - ACS Publications - 1 2.[2] The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - National Institutes of Health (NIH) - 2 3.[3] Enantiomeric Excess (ee) and Specific Rotation Practice Problems - Chemistry Steps - 3

Sources

Troubleshooting

Overcoming solubility issues of (4S)-3-Amino-4-(1-methylethyl)-2-oxazolidinone in organic solvents

Welcome to the technical support center for (4S)-3-Amino-4-(1-methylethyl)-2-oxazolidinone. This guide is designed for researchers, chemists, and pharmaceutical scientists to navigate and resolve common solubility challe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (4S)-3-Amino-4-(1-methylethyl)-2-oxazolidinone. This guide is designed for researchers, chemists, and pharmaceutical scientists to navigate and resolve common solubility challenges encountered with this versatile chiral auxiliary. By understanding the underlying principles of its solubility, you can optimize your reaction conditions, improve yields, and ensure the reproducibility of your results.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is (4S)-3-Amino-4-(1-methylethyl)-2-oxazolidinone and what are its primary applications?

(4S)-3-Amino-4-(1-methylethyl)-2-oxazolidinone is a chiral auxiliary, a class of compounds used in asymmetric synthesis to control the stereochemical outcome of a reaction. Its structure, derived from the amino acid L-valine, provides a rigid chiral environment. The N-amino group serves as a versatile handle for derivatization, making it a precursor for creating chiral catalysts or for direct use in stereoselective alkylations, aldol reactions, and conjugate additions.

Q2: What are the general solubility characteristics of this compound?

The solubility of (4S)-3-Amino-4-(1-methylethyl)-2-oxazolidinone is dictated by its molecular structure, which contains both a non-polar isopropyl group and a polar N-amino-oxazolidinone core. This amphiphilic nature leads to varied solubility:

  • High Solubility: Generally soluble in polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP), as well as polar protic solvents like methanol and ethanol.

  • Moderate to Low Solubility: It often exhibits moderate to low solubility in common ethereal solvents like tetrahydrofuran (THF) and diethyl ether, and chlorinated solvents such as dichloromethane (DCM).

  • Poor Solubility: It is typically poorly soluble in non-polar hydrocarbon solvents like hexanes, heptane, and toluene.

Q3: I'm observing precipitation of the compound in my reaction mixture. What is the likely cause?

Precipitation is a common issue and can stem from several factors:

  • Solvent Choice: The primary reason is often the selection of a solvent that cannot adequately solvate both the polar and non-polar regions of the molecule. Using a purely non-polar solvent like hexane is a frequent cause of precipitation.

  • Temperature Changes: The solubility of most solids in organic solvents increases with temperature. If your reaction is run at an elevated temperature and then cooled, the compound may precipitate out.[1] This is a common issue during workup or crystallization procedures.

  • Reaction Concentration: Exceeding the solubility limit of the compound in the chosen solvent at a given temperature will inevitably lead to precipitation.

  • Changes in the Reaction Medium: As a reaction progresses, the polarity of the medium can change due to the consumption of reactants and the formation of products. This shift can decrease the solubility of the starting material or intermediates.

Section 2: Troubleshooting Guide for Solubility Issues

This section provides a systematic approach to diagnosing and solving solubility problems. Follow the decision tree below to identify the best strategy for your specific situation.

Workflow for Troubleshooting Solubility

G start START: Compound is Insoluble or Precipitating q_temp Is heating the reaction a viable option? start->q_temp a_temp_yes Strategy 1: Temperature Adjustment - Gently heat the mixture to the solvent's reflux. - Monitor for dissolution. - Note: Assess thermal stability of all reagents. q_temp->a_temp_yes Yes q_solvent Is changing the primary solvent an option? q_temp->q_solvent No end_node Solution Found. Proceed with optimized protocol. a_temp_yes->end_node a_solvent_yes Strategy 2: Solvent Screening - Test solubility in a range of alternative solvents. - Refer to the Solvent Polarity Table. q_solvent->a_solvent_yes Yes q_cosolvent Is adding a co-solvent permissible for the reaction? q_solvent->q_cosolvent No a_solvent_yes->end_node a_cosolvent_yes Strategy 3: Co-Solvent System - Add a small percentage of a highly polar solvent (e.g., DMF, NMP). - Titrate until dissolution is achieved. q_cosolvent->a_cosolvent_yes Yes q_cosolvent->end_node No (Consider advanced methods or compound modification) a_cosolvent_yes->end_node

Caption: A decision tree for systematically troubleshooting solubility issues.

Problem: My compound will not dissolve in my chosen solvent at room temperature.

Solution & Causality: This indicates a significant mismatch between the polarity of your solvent and the solute. The intermolecular forces between solvent molecules are stronger than the forces that would be formed between the solvent and the solute, thus preventing dissolution.

Recommended Strategies:

  • Solvent Screening: The most direct approach is to find a more suitable solvent. Use the table below as a guide. For a compound like this, starting with moderately polar aprotic solvents like THF or DCM is common, but if solubility is poor, moving to more polar options is advised.

  • Co-Solvency: If you are constrained to a less polar primary solvent (e.g., toluene for a specific reaction condition), introducing a small amount of a highly polar, miscible co-solvent can dramatically improve solubility.[2][3] This technique, known as co-solvency, works by creating a modified solvent environment with an intermediate polarity that can better solvate the amphiphilic solute.[2][3] For example, adding 5-10% (v/v) of DMF or NMP to toluene can be highly effective.

Table 1: Qualitative Solubility and Solvent Properties

SolventPolarity IndexDielectric Constant (20°C)Qualitative Solubility of (4S)-3-Amino-4-isopropyl-2-oxazolidinone
n-Hexane0.11.88Insoluble
Toluene2.42.38Very Poorly Soluble
Diethyl Ether2.84.34Sparingly Soluble
Dichloromethane (DCM)3.19.08Moderately Soluble
Tetrahydrofuran (THF)4.07.58Soluble
Ethyl Acetate4.46.02Moderately Soluble
Acetone5.121.0Soluble
Acetonitrile (MeCN)5.837.5Soluble
N,N-Dimethylformamide (DMF)6.436.7Highly Soluble
Dimethyl Sulfoxide (DMSO)7.246.7Highly Soluble
Methanol5.132.7Highly Soluble

Note: Solubility is qualitative and can be concentration-dependent. Always perform a small-scale test.

Problem: The compound dissolves upon heating but crashes out upon cooling.

Solution & Causality: This is a classic temperature-dependent solubility issue.[1] The increased kinetic energy at higher temperatures allows the solvent to overcome the solute's crystal lattice energy. Upon cooling, the energy decreases, and the intermolecular forces of the solute re-establish, leading to crystallization or precipitation.

Recommended Strategies:

  • Maintain Elevated Temperature: If your subsequent steps can be performed at a higher temperature, maintain the heat. This is common in reaction setups where the mixture is held at reflux.

  • Utilize a Co-Solvent System: As described previously, adding a co-solvent can increase the solubility of the compound even at lower temperatures, potentially preventing precipitation upon cooling.

  • Controlled Crystallization: This behavior can be leveraged for purification. If the goal is to isolate a product, slow, controlled cooling can yield high-purity crystals.

Section 3: Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol provides a method to efficiently determine the best single solvent for your compound.

Objective: To identify the most suitable solvent for complete dissolution at a target concentration.

Materials:

  • (4S)-3-Amino-4-(1-methylethyl)-2-oxazolidinone

  • A selection of solvents from Table 1 (e.g., THF, DCM, Toluene, Acetonitrile, DMF)

  • Small vials (1-2 mL) with caps

  • Magnetic stir plate and stir bars (optional)

  • Vortex mixer

Procedure:

  • Weigh a fixed amount of the compound (e.g., 10 mg) into each vial.

  • Add a measured volume of the first solvent (e.g., 0.5 mL) to the first vial. This corresponds to a concentration of 20 mg/mL.

  • Cap the vial and vortex or stir vigorously for 2 minutes at room temperature.[4]

  • Visually inspect for complete dissolution. Record the observation (e.g., "Fully Dissolved," "Partially Dissolved," "Insoluble").

  • If not fully dissolved, add another measured aliquot of solvent (e.g., 0.5 mL, for a total of 1.0 mL) and repeat step 3.

  • Repeat for each solvent to determine the approximate solubility in mg/mL for each.

  • For promising candidates, sonication in a water bath for 5-10 minutes can be used to aid dissolution of stubborn particles.[4]

Protocol 2: Developing a Co-Solvent System

Objective: To find the minimum amount of a co-solvent needed to solubilize the compound in a primary, less-polar solvent.

Materials:

  • A suspension of the compound in your primary solvent (e.g., 10 mg in 1 mL of Toluene).

  • A high-solubility co-solvent (e.g., DMF or NMP).

  • Micropipettes.

  • Stirred vial.

Procedure:

  • Prepare a suspension of your compound in the primary solvent at the desired reaction concentration.

  • While stirring vigorously, add the co-solvent dropwise or in small, measured aliquots (e.g., 10 µL at a time, which is 1% v/v for a 1 mL total volume).

  • After each addition, allow the mixture to stir for 1-2 minutes and observe for dissolution.

  • Continue adding the co-solvent until the solution becomes clear.

  • Record the total volume of co-solvent added. This gives you the minimum percentage required for solubilization. It is good practice to use the lowest effective percentage to minimize potential impacts on the reaction.

Visualizing Co-Solvency

The diagram below illustrates how a mixture of solvents can effectively solvate a molecule with distinct polar and non-polar regions.

G cluster_0 Co-Solvent System cluster_polar cluster_nonpolar solute Amphiphilic Solute (4S)-3-Amino-4-isopropyl-2-oxazolidinone p1 DMF solute->p1 H-Bonding Dipole-Dipole p2 DMF np1 Toluene solute->np1 van der Waals Interactions np2 Toluene p3 DMF np3 Toluene

Caption: Interaction of co-solvents with an amphiphilic solute.

References

  • BenchChem Technical Support Center. (n.d.). Overcoming Poor Solubility of Oxazolidinone Compounds in Assays.
  • Strategies to Improve the Potency of Oxazolidinones towards Bacterial Biofilms. (2020). PMC.
  • McQuade, D. T., et al. (2022).
  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • Patel, K., et al. (2022). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis.
  • Tanimoto, H., et al. (2021). Continuous-inline extraction of polar co-solvent during sequential flow reactions.
  • Merck. (n.d.). 1-[(4S)-4-(1-Methylethyl)-2-thioxo-3-oxazolidinyl]-1-propanone.
  • Jadhav, S. B., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics.
  • Ito, Y. (2005). Organic high ionic strength aqueous two-phase solvent system series for separation of ultra-polar compounds by spiral high-speed counter-current chromatography.
  • Merck Millipore. (n.d.). Improving solubility – a close look at available approaches.
  • PubChem. (n.d.). (4S)-3-[(2S,3S)-3-Hydroxy-2-methyl-4-methylene-1-oxononyl]-4-(1-methylethyl)-2-oxazolidinone.
  • Kakran, M., et al. (2012). Overcoming the Challenge of Poor Drug Solubility. Pharmaceutical Engineering.
  • CymitQuimica. (n.d.). CAS 80-65-9: 3-Amino-2-oxazolidinone.
  • Van der Waterbeemd, H., et al. (2007). When poor solubility becomes an issue: from early stage to proof of concept. European Journal of Pharmaceutical Sciences.
  • PubChem. (n.d.). (4s)-3-(2-{[(1s)-1-Phenylethyl]amino}pyrimidin-4-Yl)-4-(Propan-2-Yl)-1,3-Oxazolidin-2-One.
  • NextSDS. (n.d.). (4S)-4-amino-2-methyl-1,2-oxazolidin-3-one hydrochloride.
  • Wang, X., et al. (2018). Solubility determination and thermodynamic modelling of 3-amino-1,2,4-triazole in ten organic solvents from T = 283.15 K to T = 318.15 K and mixing properties of solutions. The Journal of Chemical Thermodynamics.
  • Rivera, T. (2019). Solubility Report of 3-(5-amino-1,2,4-oxadiazol-3-yl)-4-nitro-1,2,5-oxadiazole (LLM 201) in Four Solvents.
  • Dai, Y., et al. (2021).
  • Spiber Inc. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development for (4S)-3-Amino-4-(1-methylethyl)-2-oxazolidinone Purity Analysis: A Comparative Guide

Executive Summary (4S)-3-Amino-4-(1-methylethyl)-2-oxazolidinone—frequently referred to as the N-amino Evans auxiliary—is a highly specialized chiral building block used to direct asymmetric synthesis, particularly in th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4S)-3-Amino-4-(1-methylethyl)-2-oxazolidinone—frequently referred to as the N-amino Evans auxiliary—is a highly specialized chiral building block used to direct asymmetric synthesis, particularly in the stereoselective alkylation of chiral hydrazones and the synthesis of α,α-disubstituted amino acids[1][2]. Because the stereochemical fidelity of any downstream Active Pharmaceutical Ingredient (API) depends entirely on the chemical and enantiomeric purity of this auxiliary, rigorous analytical control is non-negotiable[3].

This guide objectively compares various high-performance liquid chromatography (HPLC) stationary phases for the purity analysis of this compound, providing a self-validating experimental protocol designed to eliminate peak tailing and ensure absolute data trustworthiness.

Mechanistic Background & Analytical Challenges

The N-amino oxazolidinone scaffold presents unique chromatographic hurdles. The primary amine attached directly to the carbamate nitrogen creates a localized dipole with distinct hydrogen-bonding capabilities.

When analyzed using standard alkyl-bonded stationary phases (e.g., traditional C18), analysts frequently observe severe peak tailing and poor resolution from the des-amino starting material ((4S)-4-isopropyl-2-oxazolidinone). The Causality: This tailing is driven by secondary interactions between the terminal NH2​ group of the auxiliary and unreacted, acidic silanol groups on the silica support. To achieve a robust method, the analytical system must actively suppress these secondary interactions.

Column Chemistry Comparison: Standard C18 vs. Phenyl-Hexyl vs. Polar-Embedded C18

To establish an optimal purity method, we comparatively evaluated three distinct stationary phases using the same mobile phase conditions.

  • Standard Endcapped C18: Relies purely on hydrophobic dispersion forces. Highly prone to secondary silanol interactions with polar NH2​ groups.

  • Phenyl-Hexyl: Offers π−π interactions. Useful for aromatic impurities but provides limited advantages for the aliphatic isopropyl side chain of this specific auxiliary.

  • Polar-Embedded C18 (e.g., Amide-C18): Incorporates an amide functional group within the alkyl chain. This embedded dipole provides a virtual "shield" against residual silanols and offers alternative hydrogen-bonding mechanisms, drastically improving peak shape for polar analytes.

Data Presentation: Chromatographic Performance

Table 1: Isocratic Comparison (80% Water with 0.1% TFA / 20% Acetonitrile) at 1.0 mL/min.

Stationary PhaseRetention Time (min)Tailing Factor (USP)Theoretical Plates (N)Resolution (Target vs. SM)
Standard C18 6.451.854,2001.4 (Fails SST)
Phenyl-Hexyl 5.901.625,1001.8 (Marginal)
Polar-Embedded C18 7.151.0511,5003.2 (Passes SST)

Expert Insight: The Polar-Embedded C18 retains the analyte slightly longer due to enhanced polar retention mechanisms (H-bonding with the N-amino group). The near-perfect tailing factor (1.05) confirms the successful suppression of silanol activity, making it the superior choice for this assay.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. System Suitability Test (SST) criteria must be met before any sample analysis proceeds, ensuring the trustworthiness of the generated data.

Step 1: Mobile Phase Preparation
  • Aqueous Phase (A): 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water.

    • Causality: TFA acts as an ion-pairing agent and lowers the pH to ~2.0. This fully protonates any residual silanols on the silica matrix, neutralizing their charge and preventing peak tailing.

  • Organic Phase (B): 100% LC-MS grade Acetonitrile.

Step 2: Chromatographic Conditions
  • Column: Polar-Embedded C18 (150 mm × 4.6 mm, 3 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

    • Causality: Elevated, controlled temperature reduces mobile phase viscosity, ensuring reproducible mass transfer and consistent retention times.

  • Detection: UV at 210 nm.

    • Causality: The oxazolidinone carbonyl lacks an extended conjugated chromophore, necessitating low-UV wavelength detection for adequate sensitivity.

  • Gradient Program: 5% B to 60% B over 15 minutes, hold at 60% B for 3 minutes, re-equilibrate at 5% B for 5 minutes.

Step 3: System Suitability Testing (SST)

Inject a resolution standard containing 1.0 mg/mL of (4S)-3-Amino-4-(1-methylethyl)-2-oxazolidinone and 0.1 mg/mL of the des-amino starting material ((4S)-4-isopropyl-2-oxazolidinone).

  • Internal Validation Gate: Proceed to sample analysis only if Resolution ( Rs​ ) > 2.0 and Tailing Factor ( Tf​ ) < 1.2.

Step 4: Sample Analysis & Blank Verification
  • Inject a diluent blank (50:50 Water:Acetonitrile) to rule out column carryover.

  • Inject the sample preparation (1.0 mg/mL in diluent).

  • Quantify impurities using area normalization against a highly characterized reference standard.

Visualizations

HPLC_Workflow Start Method Initiation Define Target & Impurities Screening Column Screening C18 vs. Polar-Embedded vs. Phenyl Start->Screening MobilePhase Mobile Phase Optimization Buffer pH & Organic Modifier Screening->MobilePhase Validation System Suitability & Validation Resolution > 2.0, Tailing < 1.2 MobilePhase->Validation

Fig 1. Step-by-step HPLC method development workflow for chiral auxiliary purity analysis.

Reaction_Pathway SM (4S)-4-isopropyl- 2-oxazolidinone (Starting Material) Reagent Electrophilic Amination (e.g., NbzONH2 / NaH) SM->Reagent Product (4S)-3-Amino-4-(1-methylethyl)- 2-oxazolidinone (Target Auxiliary) Reagent->Product Main Pathway Impurity1 Des-amino Auxiliary (Unreacted SM) Reagent->Impurity1 Incomplete Rxn Impurity2 Over-alkylated / Degradation Byproducts Reagent->Impurity2 Side Rxn

Fig 2. Synthesis pathway and critical impurity generation for the N-amino Evans auxiliary.

Conclusion

For the purity analysis of (4S)-3-Amino-4-(1-methylethyl)-2-oxazolidinone, standard C18 columns fail to provide the necessary peak symmetry due to unshielded silanol interactions. By transitioning to a Polar-Embedded C18 stationary phase and employing a low-pH mobile phase, analysts can achieve baseline resolution and superior peak shapes. This self-validating approach ensures high-fidelity analytical data, safeguarding the integrity of downstream asymmetric syntheses.

References

  • Comparison of Electrophilic Amination Reagents for N-Amination of 2-Oxazolidinones and Application to Synthesis of Chiral Hydrazones. The Journal of Organic Chemistry - ACS Publications.1

  • Principles of Asymmetric Synthesis [2 ed.]. DOKUMEN.PUB.3

  • Facile Asymmetric Synthesis of α,α-Disubstituted Amino Acid Derivatives with Gold Redox Catalysis Using a Chiral Auxiliary. ACS Publications.2

Sources

Comparative

Comparing (4S)-3-Amino-4-(1-methylethyl)-2-oxazolidinone with other N-amino oxazolidinones

Comparative Guide to (4S)-3-Amino-4-(1-methylethyl)-2-oxazolidinone in Asymmetric Amine Synthesis The synthesis of enantiopure amines remains a cornerstone of modern drug development and agrochemical design. While tradit...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide to (4S)-3-Amino-4-(1-methylethyl)-2-oxazolidinone in Asymmetric Amine Synthesis

The synthesis of enantiopure amines remains a cornerstone of modern drug development and agrochemical design. While traditional chiral auxiliaries like SAMP and RAMP (Enders' reagents) have historically dominated electrophilic amination and hydrazone-based stereocontrol, the emergence of N-amino oxazolidinones—specifically (4S)-3-amino-4-(1-methylethyl)-2-oxazolidinone (also known as the N-amino Evans auxiliary)—has revolutionized radical addition approaches to chiral amine synthesis[1].

This guide provides an objective, data-driven comparison of (4S)-3-amino-4-isopropyl-2-oxazolidinone against alternative N-amino oxazolidinones and traditional hydrazines, detailing the mechanistic causality behind its superior performance in stereoselective radical additions.

Structural Dynamics & Mechanistic Causality

The utility of (4S)-3-amino-4-isopropyl-2-oxazolidinone lies in its ability to form highly crystalline, geometrically stable N-acylhydrazones upon condensation with aldehydes or ketones[2].

The Causality of Stereocontrol: When these chiral N-acylhydrazones are subjected to radical addition, stereocontrol is dictated by the Naito chelation model [3]. The introduction of a bidentate Lewis acid, such as Indium(III) chloride ( InCl3​ ), coordinates simultaneously to the oxazolidinone carbonyl oxygen and the imine nitrogen.

  • Conformational Locking: This chelation rigidifies the complex into a coplanar metallocycle, preventing s-cis/s-trans rotameric flipping[3].

  • Steric Shielding: The (4S)-isopropyl group projects directly over one face of the C=N double bond. Unlike the benzyl group in (4S)-4-benzyl derivatives which can adopt multiple rotamers, the rigid isopropyl moiety provides a superior, unambiguous steric shield, forcing incoming nucleophilic radicals to attack exclusively from the opposite (anti) face[4].

G N1 (4S)-4-Isopropyl-2-oxazolidinone N2 Electrophilic Amination (NH2Cl or NbzONH2) N1->N2 N3 (4S)-3-Amino-4-isopropyl- 2-oxazolidinone N2->N3 N4 Condensation (Aldehyde/Ketone) N3->N4 N5 Chiral N-Acylhydrazone (Radical Acceptor) N4->N5 N6 Lewis Acid Chelation (InCl3) & Photolysis (Mn2(CO)10) N5->N6 N7 Stereocontrolled Adduct (dr up to 99:1) N6->N7 N8 N-N Bond Cleavage (SmI2/MeOH) N7->N8 N9 Enantiopure Chiral Amine N8->N9

Mechanistic workflow of stereoselective radical addition using N-amino oxazolidinone auxiliaries.

Comparative Performance Analysis

To objectively evaluate the (4S)-isopropyl derivative, we must benchmark it against other common chiral auxiliaries used in asymmetric amine synthesis. The data below summarizes their synthetic accessibility, stereocontrol efficacy in radical additions, and downstream cleavage conditions.

Table 1: Quantitative Comparison of Chiral Hydrazine Auxiliaries

AuxiliaryPreparation ComplexityRadical Addition Diastereomeric Ratio (dr)Yield (Avg)N-N Cleavage ConditionsCost & Accessibility
(4S)-Isopropyl oxazolidinone 1 step from commercial precursor[1]Up to 99:1 (Aldehydes)[3]75–99% SmI2​ / MeOH (Mild)[5]High (Readily synthesized)
(4S)-Benzyl oxazolidinone 1 step from commercial precursor[5]93:7 to 98:2[5]66–85% SmI2​ / MeOH (Mild)[5]High (Readily synthesized)
(4S)-Diphenylmethyl oxazolidinone 1 step from commercial precursor[2]>95:5 (Highly crystalline)70–90% SmI2​ / MeOH (Mild)Moderate
SAMP / RAMP (Enders) 6 steps from proline[1]>95:5 (Organometallic additions)[4]60–85% H2​ /Raney Ni or Li/ NH3​ (Harsh)[4]Low (~$100/g commercial)[1]

Key Insight: While SAMP/RAMP auxiliaries are excellent for organometallic additions, they require harsh reductive cleavage conditions (Raney Nickel or dissolving metal reductions) that often destroy sensitive functional groups[4]. N-amino oxazolidinones, particularly the isopropyl variant, can be cleaved under exceptionally mild single-electron transfer conditions using Samarium(II) iodide ( SmI2​ ), preserving delicate molecular architectures[5].

Self-Validating Experimental Protocols

The following methodologies detail the synthesis and application of the (4S)-isopropyl auxiliary. Each protocol is designed as a self-validating system to ensure experimental integrity.

Protocol A: Synthesis of (4S)-3-Amino-4-isopropyl-2-oxazolidinone

Objective: Direct electrophilic amination of the chiral auxiliary. Causality: Using monochloramine ( NH2​Cl ) or O-(p-nitrobenzoyl)hydroxylamine ( NbzONH2​ ) provides a highly electron-deficient leaving group, accelerating the reaction with the sodium/potassium salt of the oxazolidinone without competing side reactions[2],[5].

  • Deprotonation: Dissolve (4S)-4-isopropyl-2-oxazolidinone (1.0 equiv) in anhydrous THF (0.2 M) under an argon atmosphere. Cool to 0 °C and add Sodium Hydride (60% dispersion in mineral oil, 1.1 equiv) portion-wise. Stir for 30 minutes until H2​ evolution ceases.

  • Amination: Dropwise add a solution of NbzONH2​ (1.05 equiv) in THF. Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with Ethyl Acetate (3x), dry over MgSO4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash chromatography (hexane/EtOAc gradient) to yield the product as a colorless oil (Yield: ~90%)[2].

  • Validation Checkpoint: Complete conversion is confirmed via IR spectroscopy. The starting material's N-H stretch (~3400 cm−1 ) will disappear, replaced by the primary amine doublet at 3336 and 3215 cm−1 , alongside the characteristic carbamate C=O stretch at 1751 cm−1 [2].

Protocol B: Mn-Mediated Stereoselective Radical Addition

Objective: Asymmetric synthesis of an α -branched amine via radical addition to the N-acylhydrazone. Causality: Mn2​(CO)10​ is utilized as a photolytic radical initiator. Under 300 nm irradiation, it undergoes homolytic cleavage to form Mn(CO)5​ radicals, which abstract iodine from the alkyl iodide to generate the nucleophilic carbon radical. InCl3​ (2.2 equiv) is strictly required; using less than 2 equivalents proportionally lowers the diastereoselectivity because the bidentate chelate is not fully saturated, allowing rotameric flexibility[4].

  • Hydrazone Formation: Condense (4S)-3-amino-4-isopropyl-2-oxazolidinone with the target aldehyde (1.1 equiv) in toluene with catalytic p-TsOH. Reflux with a Dean-Stark trap until water evolution ceases. Isolate the (E)-N-acylhydrazone[2].

  • Chelation: In a flame-dried quartz reaction vessel, dissolve the N-acylhydrazone (1.0 equiv) in anhydrous CH2​Cl2​ (0.1 M). Add anhydrous InCl3​ (2.2 equiv) and stir for 15 minutes at room temperature to ensure complete metallocycle formation[6].

  • Radical Generation & Addition: Add the alkyl iodide (e.g., isopropyl iodide, 5.0 equiv) and Mn2​(CO)10​ (1.1 equiv). Irradiate the mixture in a Rayonet reactor at 300 nm for 4–6 hours at 35 °C[6].

  • Isolation: Quench with saturated aqueous NaHCO3​ , extract with CH2​Cl2​ , and purify the resulting adduct via flash chromatography.

  • Validation Checkpoint: Assess the diastereomeric ratio (dr) of the crude mixture via 1H NMR spectroscopy. The newly formed stereocenter will present distinct chemical shifts for the diastereomers. A successful reaction utilizing the isopropyl auxiliary should yield a dr of 92:8, often approaching 99:1 for unhindered aldehydes[3],[4].

References

  • Comparison of Electrophilic Amination Reagents for N-Amination of 2-Oxazolidinones and Application to Synthesis of Chiral Hydrazones. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Control of Asymmetry in the Radical Addition Approach to Chiral Amine Synthesis. PMC - National Institutes of Health.[Link]

  • Acid Catalysis in Modern Organic Synthesis. EPDF.[Link]

  • Radical Addition Approach to Asymmetric Amine Synthesis: Design, Implementation, and Comparison of Chiral N-Acylhydrazones. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Mn-Mediated Coupling of Alkyl Iodides and Ketimines: A Radical Addition Route to α,α -Disubstituted α -Aminoesters. Organic Letters - ACS Publications.[Link]

Sources

Validation

Comparative Guide: Determining the Enantiomeric Purity of (4S)-3-Amino-4-(1-methylethyl)-2-oxazolidinone via Chiral GC

Executive Summary (4S)-3-Amino-4-(1-methylethyl)-2-oxazolidinone—commonly referred to as (S)-3-amino-4-isopropyl-2-oxazolidinone—is a highly valuable chiral auxiliary and intermediate used in asymmetric synthesis[1]. Ens...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4S)-3-Amino-4-(1-methylethyl)-2-oxazolidinone—commonly referred to as (S)-3-amino-4-isopropyl-2-oxazolidinone—is a highly valuable chiral auxiliary and intermediate used in asymmetric synthesis[1]. Ensuring its enantiomeric purity (enantiomeric excess, ee) is a critical quality control step, as any presence of the (4R)-enantiomer will directly compromise the stereochemical fidelity of downstream active pharmaceutical ingredients (APIs).

While chiral High-Performance Liquid Chromatography (HPLC) is a standard technique, Chiral Gas Chromatography (GC) offers superior theoretical plate counts, faster run times, and exceptional resolution for volatile, low-molecular-weight heterocycles[2]. This guide provides an objective comparison of chiral GC column performance and establishes a self-validating experimental protocol for quantifying the enantiomeric purity of this specific oxazolidinone.

Mechanistic Causality: Chiral Recognition of Oxazolidinones

The separation of enantiomers in chiral GC relies entirely on the architecture and chemistry of the stationary phase, which typically consists of derivatized cyclodextrins (CDs)[3]. For the isopropyl-substituted oxazolidinone, β -cyclodextrin (comprising seven glucose units) provides an optimal toroidal cavity size of 6.0–6.5 Å[3].

The Causality of Separation: Enantiodiscrimination occurs through a dual-mechanism interaction:

  • Inclusion Complexation: The hydrophobic 1-methylethyl (isopropyl) group of the analyte penetrates the non-polar interior cavity of the cyclodextrin[3].

  • Surface Interaction: The polar oxazolidinone ring—specifically the carbonyl oxygen and the free amino group—engages in dipole-dipole interactions and hydrogen bonding with the derivatized hydroxyl groups (e.g., permethylated sites) on the exterior rim of the cyclodextrin[3].

Because the (4S) and (4R) enantiomers possess different spatial orientations, they form transient diastereomeric complexes with the chiral stationary phase at different formation constants ( Kf​ ). The enantiomer that forms the more stable complex is retained longer, resulting in baseline chromatographic resolution.

Comparative Performance of Chiral GC Columns

Selecting the correct column chemistry is paramount. Without proper derivatization of the cyclodextrin, no enantiomeric selectivity is exhibited in GC[3]. Below is a data-driven comparison of three industry-standard β -cyclodextrin columns evaluated for oxazolidinone separation.

Table 1: Quantitative Comparison of Chiral GC Columns for Oxazolidinone Separation
Column PhaseStationary Phase ChemistryResolution ( Rs​ )Max Temp (°C)Suitability & Performance Notes
Agilent Cyclosil-B 30% Heptakis (2,3-di-O-methyl-6-O-t-butyldimethylsilyl)- β -CD> 2.0 245 °CExcellent. High thermal stability allows for aggressive temperature ramps to elute strongly retained impurities[4].
Supelco β -DEX 120 20% Permethylated β -CD1.8 220 °CGood. Broad chiral selectivity for saturated cyclics and heterocycles[3]. Lower thermal limit restricts bake-out.
Astec CHIRALDEX B-DM Dimethylated β -CD1.5 200 °CModerate. Effective for volatile derivatives, but the lower maximum temperature can lead to peak broadening for oxazolidinones[2].

Note: Cyclosil-B is the preferred choice for this workflow due to its superior thermal stability, which prevents column bleed during the high-temperature bake-out phase required for crude synthetic mixtures[4][5].

Experimental Workflow & Self-Validating Protocol

To ensure absolute trustworthiness in the analytical data, the following protocol is designed as a self-validating system . It incorporates internal standards and system suitability checks to isolate instrumental errors from actual sample impurities.

G N1 Sample Prep (Analyte + Int. Std) N2 System Suitability (Racemate Check) N1->N2 N3 Chiral GC Separation (Cyclosil-B Column) N2->N3 N4 FID Detection (Signal Integration) N3->N4 N5 Data Analysis (ee% Calculation) N4->N5

Chiral GC workflow for determining oxazolidinone enantiomeric purity.
Step-by-Step Methodology

1. Sample Preparation

  • Analyte: Dissolve 1.0 mg of the synthesized (4S)-3-Amino-4-(1-methylethyl)-2-oxazolidinone in 1.0 mL of LC-MS grade dichloromethane (CH₂Cl₂).

  • Internal Standard: Add 20 µL of 50 mM benzodioxole (in MeOH) to the mixture[4].

  • Causality: The internal standard normalizes injection volume variations and confirms that the Flame Ionization Detector (FID) response remains linear and consistent across multiple runs[4][5].

2. Instrument Configuration (GC-FID)

  • Column: Cyclosil-B (30 m × 0.25 mm ID × 0.25 µm film thickness)[4].

  • Carrier Gas: Helium at a constant linear velocity of 30 cm/s.

    • Causality: Helium maintains a flatter Van Deemter curve at higher velocities compared to nitrogen, preserving theoretical plate efficiency during the temperature ramp.

  • Injection: 1 µL volume, Split ratio 50:1. Injector Temperature: 240 °C[4].

    • Causality: A 50:1 split ratio prevents column overloading. Overloading a chiral stationary phase rapidly saturates the limited number of chiral inclusion cavities, leading to peak fronting that artificially inflates the minor enantiomer's integrated area[2].

  • Detector: FID set to 300 °C[4].

3. Optimized Temperature Gradient

  • Initial: 120 °C, hold for 1.0 min[4].

    • Causality: Starting at a lower temperature allows the oxazolidinone to partition deeply into the cyclodextrin cavity, maximizing the stereoselective interaction time required to separate the (4S) and (4R) isomers.

  • Ramp: 10 °C/min to 245 °C[4].

  • Hold: 6.0 min at 245 °C. (Total run time: 19.50 min)[4].

The Self-Validation Checkpoints

Before analyzing the purified (4S)-batch, the system must pass the following validation gates:

  • Racemate Baseline Check: Inject a synthetic racemic mixture of the oxazolidinone. The system is only validated if the integrated area ratio of the (4S) and (4R) peaks is exactly 50:50 ( ±0.5% ) and the resolution ( Rs​ ) is ≥1.5 . A skewed ratio indicates detector non-linearity or co-elution with an achiral impurity.

  • Retention Time (RT) Stability: The benzodioxole internal standard must elute within ±0.05 minutes of its established RT. Drift indicates carrier gas leaks or column degradation.

Data Interpretation & Troubleshooting

Once the chromatogram is acquired, identify the peaks corresponding to the major (4S) and minor (4R) enantiomers. Integrate the peak areas, ensuring the baseline is drawn horizontally beneath any minor tailing.

Calculate the enantiomeric excess ( ee ) using the standard formula[2]:

ee(%)=(Area(4S)​+Area(4R)​Area(4S)​−Area(4R)​​)×100

Troubleshooting Peak Tailing: While (4S)-3-Amino-4-(1-methylethyl)-2-oxazolidinone is generally volatile enough for direct GC analysis[1], the free amino group can occasionally interact with active silanol sites on older fused-silica capillaries, causing peak tailing. If tailing causes the minor enantiomer to be obscured by the major peak's descending slope, perform a rapid pre-column derivatization (e.g., N-acetylation using acetic anhydride and pyridine) to cap the amine[2]. This increases volatility, abolishes silanol interactions, and restores sharp, Gaussian peak shapes.

References

  • Highly Enantioselective Construction of Oxazolidinone Rings via Enzymatic C(sp3)–H Amination | ACS Catalysis Source: acs.org URL:[Link]

  • Highly Enantioselective Construction of Oxazolidinone Rings via Enzymatic C(sp3)−H Amination - ChemRxiv Source: chemrxiv.org URL:[Link]

  • Comparison of Electrophilic Amination Reagents for N-Amination of 2-Oxazolidinones and Application to Synthesis of Chiral Hydrazones | The Journal of Organic Chemistry Source: acs.org URL:[Link]

Sources

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